4-(Piperidin-3-ylthio)pyridine dihydrochloride
Beschreibung
BenchChem offers high-quality 4-(Piperidin-3-ylthio)pyridine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperidin-3-ylthio)pyridine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-piperidin-3-ylsulfanylpyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S.2ClH/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9;;/h3-4,6-7,10,12H,1-2,5,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCKWTJWDUOURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)SC2=CC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Piperidin-3-ylthio)pyridine Dihydrochloride: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Piperidin-3-ylthio)pyridine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific data for this exact molecule is limited in publicly available literature, this document synthesizes information from structurally related piperidine and pyridine derivatives to project its fundamental properties, potential synthesis pathways, and likely pharmacological applications. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar chemical entities. We will delve into its probable physicochemical characteristics, propose a rational synthetic approach, discuss potential mechanisms of action based on its structural motifs, and provide generalized experimental protocols for its characterization and evaluation.
Introduction: The Therapeutic Potential of Piperidine and Pyridine Scaffolds
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile template for designing molecules with diverse pharmacological activities, including but not limited to anticancer, anti-diabetic, antimicrobial, and antipsychotic properties.[1] The nitrogen atom within the piperidine ring can act as a basic center, allowing for salt formation to improve solubility and bioavailability, and can be substituted to modulate a compound's pharmacokinetic and pharmacodynamic profile.[3]
Similarly, the pyridine ring is a common feature in many approved drugs and serves as a key building block in medicinal chemistry. Its aromatic nature and the presence of a nitrogen atom influence the electronic properties and binding interactions of molecules in which it is incorporated. The combination of a piperidine and a pyridine moiety, linked by a thioether bridge as in 4-(Piperidin-3-ylthio)pyridine, presents a unique chemical architecture with the potential for novel biological activities. The dihydrochloride salt form suggests enhanced water solubility, a desirable property for a drug candidate.
This guide will explore the fundamental aspects of 4-(Piperidin-3-ylthio)pyridine dihydrochloride, drawing on established knowledge of its constituent chemical motifs to provide a scientifically grounded projection of its properties and potential.
Physicochemical and Basic Properties
| Property | Projected Value/Information | Source/Rationale |
| Molecular Formula | C₁₀H₁₄N₂S · 2HCl | Based on the chemical structure |
| Molecular Weight | 283.22 g/mol | Calculated from the molecular formula |
| Appearance | Likely a white to off-white crystalline solid | Based on similar piperidine hydrochloride salts[3] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The dihydrochloride salt form significantly increases aqueous solubility.[3] |
| Storage Conditions | Store in a cool, dry, well-ventilated area, away from incompatible substances. Keep container tightly closed. | Standard practice for hydrochloride salts of amine-containing compounds.[4] |
Synthesis and Manufacturing
A plausible synthetic route to 4-(Piperidin-3-ylthio)pyridine dihydrochloride can be conceptualized based on established methods for forming thioether linkages and synthesizing piperidine and pyridine derivatives. A common approach involves the reaction of a thiol with a suitable electrophile.
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway would involve the disconnection of the thioether bond, leading to 3-mercaptopiperidine and a 4-halopyridine as key intermediates.
Caption: Retrosynthetic analysis of 4-(Piperidin-3-ylthio)pyridine.
Proposed Forward Synthesis
A potential forward synthesis could be achieved through a nucleophilic aromatic substitution reaction.
Step 1: Synthesis of N-protected 3-mercaptopiperidine. Commercially available N-Boc-3-hydroxypiperidine can be converted to a mesylate or tosylate, followed by displacement with a sulfur nucleophile like sodium hydrosulfide or thioacetate.
Step 2: Nucleophilic Aromatic Substitution. The protected 3-mercaptopiperidine can then be reacted with 4-chloropyridine or 4-fluoropyridine in the presence of a base (e.g., sodium hydride, potassium carbonate) in a polar aprotic solvent (e.g., DMF, DMSO).
Step 3: Deprotection and Salt Formation. The Boc protecting group can be removed under acidic conditions (e.g., HCl in dioxane or methanol), which would concurrently form the desired dihydrochloride salt.
Caption: Proposed synthetic workflow for 4-(Piperidin-3-ylthio)pyridine dihydrochloride.
Potential Mechanism of Action and Pharmacological Profile
The pharmacological activity of 4-(Piperidin-3-ylthio)pyridine dihydrochloride would be dictated by the interplay of its piperidine and pyridine-thioether moieties. Piperidine derivatives are known to interact with a wide range of biological targets.[1]
Potential Neurological Applications
Many piperidine-containing compounds exhibit activity in the central nervous system (CNS).[1] They can act as ligands for various receptors, including dopamine, serotonin, and opioid receptors.[5] The structural similarity to known monoamine oxidase (MAO) inhibitors suggests that this compound could potentially modulate neurotransmitter levels, making it a candidate for investigation in neurodegenerative diseases or psychiatric disorders.[6]
Potential Anticancer Activity
Pyridine derivatives have been explored for their anticancer properties, with some exhibiting inhibitory activity against various cancer cell lines.[7] The mechanism of action for such compounds can be diverse, including the inhibition of kinases, histone deacetylases (HDACs), or the induction of apoptosis.[7][8] The presence of the piperidine ring could enhance the binding affinity and selectivity for specific protein targets within cancer cells.
Caption: Generalized mechanism of action for a bioactive compound.
Experimental Protocols
The following are generalized, step-by-step methodologies for the characterization and preliminary biological evaluation of a novel compound like 4-(Piperidin-3-ylthio)pyridine dihydrochloride.
Physicochemical Characterization
Objective: To confirm the identity and purity of the synthesized compound.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
The expected spectra would show signals corresponding to the piperidine and pyridine rings and the thioether linkage.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol).
-
Analyze using electrospray ionization (ESI) mass spectrometry to determine the molecular weight of the parent compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to assess the purity of the compound.
-
The mobile phase would likely consist of a gradient of water and acetonitrile with an additive like trifluoroacetic acid.
-
In Vitro Biological Evaluation: Anticancer Screening
Objective: To assess the cytotoxic effects of the compound on cancer cell lines.
Methodology:
-
Cell Culture:
-
Culture relevant human cancer cell lines (e.g., ovarian cancer cell lines A2780 and SKOV3) in appropriate media and conditions.[7]
-
-
MTT Assay for Cell Viability:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours).
-
Add MTT reagent and incubate to allow for formazan crystal formation.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
-
Apoptosis Assay (e.g., Annexin V/PI Staining):
-
Treat cells with the compound at its IC₅₀ concentration.
-
Stain the cells with Annexin V-FITC and propidium iodide (PI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Caption: Workflow for in vitro anticancer screening.
Safety and Handling
As with any novel chemical compound, 4-(Piperidin-3-ylthio)pyridine dihydrochloride should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors.[9] Handle in a well-ventilated area or a fume hood.[10]
-
Spills: In case of a spill, clean it up immediately following standard laboratory procedures for chemical spills.[11]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Directions
4-(Piperidin-3-ylthio)pyridine dihydrochloride represents a promising, yet underexplored, chemical entity. Based on the well-established pharmacological importance of its constituent piperidine and pyridine-thioether motifs, this compound warrants further investigation for its potential therapeutic applications, particularly in the areas of neuropharmacology and oncology. The synthetic routes and experimental protocols outlined in this guide provide a solid framework for initiating such research. Future studies should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activity profile to elucidate its mechanism of action and therapeutic potential.
References
-
Frontiers. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. [Link]
- Google Patents. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists.
-
ACS Publications. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]
-
Carl ROTH. Safety Data Sheet: Piperidine. [Link]
-
ResearchGate. Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Ataman Kimya. PIPERIDINE. [Link]
-
IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
DTIC. Piperidine Synthesis. [Link]
-
PubMed. 3-(4-Piperidinyl)indoles and 3-(4-piperidinyl)pyrrolo-[2,3-b]pyridines as ligands for the ORL-1 receptor. [Link]
-
YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]
-
Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]
-
PubMed. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. [Link]
-
PubMed. Piperidin-4-one: the potential pharmacophore. [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 4. 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride;CAS No.:1403767-21-4 [chemshuttle.com]
- 5. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. carlroth.com [carlroth.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
An In-Depth Technical Guide to Investigating the Biological Targets and Pathways of 4-(Piperidin-3-ylthio)pyridine dihydrochloride
Foreword: A Structure-Centric Approach to Unraveling Biological Activity
In contemporary drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is both an art and a science. It demands a deep understanding of chemical structures and a strategic, multi-faceted approach to elucidating biological function. This guide is intended for researchers, scientists, and drug development professionals embarking on the characterization of novel compounds. Herein, we dissect the potential biological landscape of 4-(Piperidin-3-ylthio)pyridine dihydrochloride , a molecule of interest whose specific biological targets are not yet defined in the public domain.
Our exploration will not be a mere catalog of possibilities but a structured investigation rooted in the principles of medicinal chemistry and chemical biology. The architecture of this molecule, featuring a 3-substituted piperidine ring, a thioether linkage, and a pyridine moiety, provides critical clues to its potential interactions within a biological system. The piperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of bioactive compounds.[1] Similarly, the pyridine ring is a common feature in many pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic profiles.[2]
This guide will, therefore, be structured around several key hypotheses regarding the biological targets of 4-(Piperidin-3-ylthio)pyridine dihydrochloride. For each hypothesis, we will delve into the scientific rationale, present detailed and robust experimental protocols for validation, and illustrate the potential signaling pathways. Our goal is to provide a comprehensive roadmap for a thorough and scientifically rigorous investigation.
Hypothesis 1: 4-(Piperidin-3-ylthio)pyridine dihydrochloride as a Neurokinin-1 Receptor (NK1R) Antagonist
Scientific Rationale
The neurokinin-1 receptor (NK1R) is a G-protein coupled receptor (GPCR) whose endogenous ligand is Substance P.[3] Antagonists of the NK1R have therapeutic applications in preventing chemotherapy-induced nausea and vomiting, and are being investigated for other indications such as depression and anxiety.[4] A significant number of non-peptide NK1R antagonists feature a piperidine core, which is crucial for their interaction with the receptor.[5][6] The 3-substituted piperidine in our compound of interest bears a structural resemblance to the piperidine moieties in established NK1R antagonists like L-733,060.[5] This structural analogy forms the basis of our first hypothesis.
Experimental Validation Workflow
A tiered approach is recommended, starting with in vitro binding assays and progressing to cell-based functional assays.
1. Primary Validation: Radioligand Binding Assay
This assay directly measures the affinity of the test compound for the NK1R by competing with a radiolabeled ligand.
-
Principle: The assay quantifies the displacement of a known high-affinity radioligand (e.g., [³H]-Substance P or a specific [³H]-antagonist) from membranes prepared from cells overexpressing the human NK1R. The concentration of the test compound required to displace 50% of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.
-
Protocol:
-
Membrane Preparation: Culture HEK293 cells stably expressing the human NK1R. Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of 4-(Piperidin-3-ylthio)pyridine dihydrochloride. Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known unlabeled NK1R antagonist).
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Harvesting and Counting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with cold assay buffer. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.
-
2. Functional Validation: Calcium Mobilization Assay
This cell-based assay determines whether the compound acts as an antagonist by measuring its ability to block Substance P-induced signaling.
-
Principle: The NK1R couples to the Gq alpha subunit, which activates phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i).[7] This assay measures changes in [Ca²⁺]i in response to Substance P in the presence and absence of the test compound.
-
Protocol:
-
Cell Preparation: Plate HEK293 cells expressing the NK1R in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of 4-(Piperidin-3-ylthio)pyridine dihydrochloride or a vehicle control.
-
Stimulation and Measurement: Place the plate in a fluorescence plate reader. Inject a solution of Substance P (at its EC50 concentration) into each well and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a percentage of the control (Substance P alone) against the logarithm of the test compound concentration to determine the IC50 for antagonism.
-
Data Presentation
| Assay | Parameter | Hypothetical Value |
| Radioligand Binding | Ki (nM) | 50 |
| Calcium Mobilization | IC50 (nM) | 150 |
Hypothesized Signaling Pathway
Hypothesis 2: 4-(Piperidin-3-ylthio)pyridine dihydrochloride as a Cathepsin K Inhibitor
Scientific Rationale
Cathepsin K is a cysteine protease highly expressed in osteoclasts and plays a critical role in bone resorption. Inhibitors of cathepsin K are being developed as treatments for osteoporosis.[8] Several potent cathepsin K inhibitors incorporate a piperidine scaffold, which can form key interactions within the enzyme's active site.[8][9] Specifically, the piperidine ring can engage in hydrophobic interactions with residues such as Tyr67.[8] The 3-substituted nature of the piperidine in our compound allows for the exploration of interactions in different pockets of the active site.
Experimental Validation Workflow
1. Primary Validation: In Vitro Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of the compound on the activity of purified cathepsin K.
-
Principle: The assay monitors the cleavage of a fluorogenic substrate by recombinant human cathepsin K. The rate of fluorescence increase is proportional to the enzyme activity. The ability of the test compound to reduce this rate is quantified.
-
Protocol:
-
Enzyme Activation: Activate recombinant human pro-cathepsin K according to the supplier's protocol (typically involving incubation at low pH).
-
Assay Setup: In a 96-well plate, add assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA), varying concentrations of 4-(Piperidin-3-ylthio)pyridine dihydrochloride, and the activated cathepsin K.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.
-
Reaction Initiation and Measurement: Initiate the reaction by adding the fluorogenic substrate (e.g., Z-FR-AMC). Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the initial velocity of the reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Mechanism of Inhibition Studies
To understand how the compound inhibits the enzyme, further kinetic studies are necessary.
-
Principle: By measuring the initial reaction rates at various substrate and inhibitor concentrations, one can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This is typically done by analyzing Lineweaver-Burk or Michaelis-Menten plots.[10]
-
Protocol:
-
Assay Setup: Set up a matrix of reactions with varying concentrations of both the substrate and 4-(Piperidin-3-ylthio)pyridine dihydrochloride.
-
Data Collection: Measure the initial reaction velocities for each condition as described above.
-
Data Analysis: Plot the data using Lineweaver-Burk (1/velocity vs. 1/[substrate]) or non-linear regression of the Michaelis-Menten equation. The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of inhibition.
-
Data Presentation
| Assay | Parameter | Hypothetical Value |
| Enzyme Inhibition | IC50 (µM) | 1.5 |
| Mechanism of Inhibition | Type | Competitive |
Hypothesized Interaction
Hypothesis 3: 4-(Piperidin-3-ylthio)pyridine dihydrochloride as a Monoamine Oxidase (MAO) Inhibitor
Scientific Rationale
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines, including key neurotransmitters like serotonin, dopamine, and norepinephrine.[11] MAO inhibitors are used in the treatment of depression and Parkinson's disease. The pyridine ring is a scaffold found in some MAO inhibitors.[12] Given the structural features of 4-(Piperidin-3-ylthio)pyridine dihydrochloride, it is plausible that it could interact with the active site of one or both MAO isoforms.
Experimental Validation Workflow
1. Primary Validation: MAO-A and MAO-B Inhibition Assay
This assay will determine the inhibitory potency and selectivity of the compound against the two MAO isoforms.
-
Principle: A commercially available kit (e.g., MAO-Glo™ Assay) can be used. This assay measures the luminescence produced from a derivative of luciferin that is a substrate for MAO. The amount of light produced is proportional to MAO activity.
-
Protocol:
-
Assay Setup: In a white, opaque 96-well plate, add recombinant human MAO-A or MAO-B enzyme, assay buffer, and varying concentrations of 4-(Piperidin-3-ylthio)pyridine dihydrochloride. Include a known MAO inhibitor as a positive control.
-
Pre-incubation: Incubate the plate at room temperature.
-
Reaction Initiation: Add the MAO substrate to all wells to initiate the enzymatic reaction. Incubate at room temperature.
-
Detection: Add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the data and fit to a dose-response curve to determine the IC50 values for both MAO-A and MAO-B.
-
2. Reversibility of Inhibition Assay
This experiment determines if the compound is a reversible or irreversible inhibitor.
-
Principle: The enzyme and inhibitor are pre-incubated together, and then the mixture is diluted to reduce the inhibitor concentration. The recovery of enzyme activity over time is monitored. A reversible inhibitor will dissociate, leading to a recovery of activity, while an irreversible inhibitor will not.[10]
-
Protocol:
-
Pre-incubation: Incubate the MAO enzyme with a high concentration of the test compound (e.g., 10x IC50) for a set period.
-
Dilution: Dilute the enzyme-inhibitor mixture significantly (e.g., 100-fold) into the assay buffer containing the substrate.
-
Measurement: Monitor the enzyme activity over time by measuring the product formation.
-
Data Analysis: Compare the rate of product formation to a control where the enzyme was pre-incubated with vehicle. A gradual increase in activity indicates reversible inhibition.
-
Data Presentation
| Assay | Parameter | Hypothetical Value (µM) |
| MAO-A Inhibition | IC50 | 5.2 |
| MAO-B Inhibition | IC50 | > 100 |
| Reversibility | Type | Reversible |
Hypothesized Pathway
Conclusion: Charting the Path Forward
This technical guide has laid out a structured, hypothesis-driven approach to elucidating the biological targets and pathways of 4-(Piperidin-3-ylthio)pyridine dihydrochloride. By leveraging knowledge of its structural motifs, we have proposed three plausible and testable hypotheses. The detailed experimental workflows provided are designed to be robust and to yield clear, interpretable data that will either validate or refute these hypotheses.
The journey of drug discovery is iterative. The results from these initial studies will undoubtedly pave the way for further investigations, including selectivity profiling against a broader panel of receptors and enzymes, in vivo efficacy studies in relevant disease models, and detailed structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties. It is through such rigorous and systematic investigation that the true therapeutic potential of novel chemical entities can be unlocked.
References
-
Muñoz, M., & Coveñas, R. (2014). Neurokinin-1 Receptor Antagonists as Antitumor Drugs in Gastrointestinal Cancer: A New Approach. Cancers, 6(3), 1554-1572. [Link]
-
Wikipedia. (n.d.). NK1 receptor antagonist. Retrieved from [Link]
-
Caballero, J., & Saavedra, F. (2021). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. International Journal of Molecular Sciences, 22(16), 8888. [Link]
-
Swain, C. J., et al. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 41(22), 4384-4394. [Link]
-
Medicine of the Week. (2025, January 29). 03 Medicine of the week: NK1 receptor antagonists [Video]. YouTube. [Link]
-
Chimenti, F., et al. (2013). Design, Synthesis and Biological Evaluation of Novel N-Pyridyl-Hydrazone Derivatives as Potential Monoamine Oxidase (MAO) Inhibitors. Molecules, 18(9), 10775-10793. [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2535. [Link]
-
Pan, C., et al. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 27(9), 2937. [Link]
-
Li, Y., et al. (2024). Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. Briefings in Bioinformatics, 25(1), bbad456. [Link]
-
Al-Ostoot, F. H., et al. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 28(14), 5406. [Link]
-
Al-Awady, M. J., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. Molecules, 27(9), 2841. [Link]
-
Li, Y., et al. (2024, February 26). Revolutionizing GPCR-Ligand Predictions: DeepGPCR with experimental Validation for High-Precision Drug Discovery. bioRxiv. [Link]
-
Costa, V., et al. (2022). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. Food Chemistry: X, 14, 100321. [Link]
-
Zhou, Y., et al. (2017). Exploration of novel piperazine or piperidine constructed non-covalent peptidyl derivatives as proteasome inhibitors. European Journal of Medicinal Chemistry, 127, 913-926. [Link]
-
Pan, C., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4051. [Link]
-
Mathew, B., et al. (2013). Pyrazoline: a promising scaffold for the inhibition of monoamine oxidase. Central Nervous System Agents in Medicinal Chemistry, 13(3), 195-206. [Link]
-
Chan, K. H. S., et al. (2015). GLASS: a comprehensive database for experimentally validated GPCR-ligand associations. Bioinformatics, 31(19), 3213-3219. [Link]
-
BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
Chen, Y., et al. (2021). Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease. International Journal of Molecular Sciences, 22(16), 8563. [Link]
-
Li, Y., et al. (2024). Revolutionizing GPCR-Ligand Predictions: DeepGPCR with experimental Validation for High-Precision Drug Discovery. ResearchGate. [Link]
-
El-Gamal, M. I., & Al-Ameen, M. A. (2021). Piperidine nucleus in the field of drug discovery. Future Medicinal Chemistry, 13(10), 919-943. [Link]
-
Vizovšek, M., et al. (2022). Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 534-545. [Link]
-
Hamada, Y. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. In Pyridine and Its Derivatives. IntechOpen. [Link]
-
International Journal of Novel Research and Development. (2024, February). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]
-
Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. [Link]
-
Cuzzucoli Crucitti, G., et al. (2015). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules, 20(7), 12726-12747. [Link]
-
St-Onge, K., & Grandbois, M. (2015). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 127, 185-202. [Link]
-
Thompson, S. K., et al. (1997). Design of potent and selective human cathepsin K inhibitors that span the active site. Proceedings of the National Academy of Sciences, 94(26), 14249-14254. [Link]
-
Carlsson, J. (2025, October 21). Structure-based Virtual Screening for Enzyme Inhibitors in Vast Chemical Space [Video]. YouTube. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1625. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Neurokinin-1 Receptor Antagonists as Antitumor Drugs in Gastrointestinal Cancer: A New Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
"4-(Piperidin-3-ylthio)pyridine dihydrochloride" potential therapeutic applications.
An In-Depth Technical Guide to the Potential Therapeutic Applications of 4-(Piperidin-3-ylthio)pyridine dihydrochloride
Authored by: A Senior Application Scientist
Preamble: Unveiling the Potential of a Novel Chemical Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. This guide focuses on 4-(Piperidin-3-ylthio)pyridine dihydrochloride , a compound with a unique structural architecture that suggests a rich, yet largely unexplored, therapeutic potential. While direct literature on this specific molecule is sparse, its constituent moieties—the pyridine ring, the piperidine core, and the thioether linkage—are well-represented in a multitude of clinically significant agents. This document, therefore, serves as a forward-looking technical guide for researchers and drug development professionals. It aims to dissect the therapeutic possibilities of this scaffold by extrapolating from the established pharmacology of structurally related compounds and to provide a strategic roadmap for its investigation.
We will delve into hypothesized applications in oncology, infectious diseases, and central nervous system disorders. For each area, we will present a scientific rationale grounded in structure-activity relationships (SAR), propose potential mechanisms of action, and outline a comprehensive research and validation workflow. This guide is designed not as a retrospective summary, but as a catalyst for future research, providing the foundational logic and experimental frameworks to unlock the therapeutic promise of 4-(Piperidin-3-ylthio)pyridine dihydrochloride.
Part 1: The Molecular Architecture - A Triad of Pharmacophoric Significance
The structure of 4-(Piperidin-3-ylthio)pyridine dihydrochloride brings together three key chemical features, each with a history of imparting significant biological activity. Understanding these components is crucial to appreciating the compound's potential.
-
The Pyridine Ring: A bioisostere of the benzene ring, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and receptor interactions. Pyridine derivatives are found in a vast array of pharmaceuticals with diverse activities.[1][2][3]
-
The Piperidine Ring: This saturated heterocycle is a cornerstone of medicinal chemistry, particularly in CNS-active drugs. Its conformational flexibility and the basicity of its nitrogen atom allow it to engage with a variety of biological targets. The substitution at the 3-position introduces a chiral center, opening the possibility for stereospecific interactions.
-
The Thioether Linkage: More than just a linker, the thioether group can influence the molecule's electronic properties, lipophilicity, and metabolic stability. The sulfur atom can also participate in interactions with biological targets, including metal chelation in metalloenzymes.
The combination of these three moieties in a single molecule creates a unique chemical space that warrants thorough investigation.
Part 2: Hypothesized Therapeutic Application in Oncology
Scientific Rationale
The pyridine-piperidine scaffold is present in several developmental and approved anticancer agents. Notably, derivatives of 3-(piperidin-4-ylmethoxy)pyridine have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an epigenetic target overexpressed in various cancers.[4] Additionally, numerous kinase inhibitors incorporate pyridine and piperidine rings to achieve potent and selective inhibition. The piperidine moiety often serves to improve solubility and can be tailored to interact with specific residues in the kinase ATP-binding pocket. Given these precedents, it is plausible that 4-(Piperidin-3-ylthio)pyridine could function as an inhibitor of key oncogenic pathways.
Proposed Mechanism of Action: Kinase or Epigenetic Modulation
We hypothesize that 4-(Piperidin-3-ylthio)pyridine dihydrochloride could act as an inhibitor of a protein kinase or an epigenetic modifier like LSD1. In a hypothetical kinase inhibition model, the pyridine ring could form hydrogen bonds with the hinge region of the kinase, while the piperidine ring could extend into a hydrophobic pocket, with the thioether providing the correct orientation and spacing.
Caption: Hypothetical kinase inhibition pathway.
Proposed Research Plan and Experimental Protocols
A tiered screening approach is recommended to efficiently evaluate the anticancer potential of this compound.
Tier 1: Broad Spectrum Kinase and Epigenetic Enzyme Screening
-
Objective: To identify potential molecular targets.
-
Protocol:
-
Submit the compound for screening against a broad panel of human kinases (e.g., a 400+ kinase panel).
-
Simultaneously, screen against a panel of key epigenetic enzymes, including histone demethylases (like LSD1), histone methyltransferases, and histone deacetylases.
-
Assays are typically performed as fee-for-service by specialized CROs. The compound is usually tested at a single concentration (e.g., 10 µM) in duplicate.
-
Analyze the percentage of inhibition data to identify "hits" (typically >50% inhibition).
-
Tier 2: In Vitro Cell-Based Assays
-
Objective: To assess the anti-proliferative activity in relevant cancer cell lines.
-
Protocol (MTT Assay):
-
Seed cancer cell lines (e.g., a panel representing leukemia, breast, lung, and colon cancers) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the compound (e.g., from 100 µM to 1 nM) for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based buffer).
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
-
| Screening Tier | Experiment | Primary Endpoint | Success Criteria |
| 1 | Broad Kinase/Epigenetic Panel | % Inhibition at 10 µM | >50% inhibition of one or more targets |
| 2 | Cancer Cell Line Panel (MTT) | IC50 | IC50 < 10 µM in at least one cell line |
| 3 | Target Validation Assays | Target engagement/inhibition in cells | Confirmation of on-target activity in a cellular context |
| 4 | In Vivo Xenograft Studies | Tumor growth inhibition | Statistically significant reduction in tumor volume |
Table 1: Proposed screening cascade for oncology applications.
Part 3: Hypothesized Therapeutic Application in Infectious Diseases
Scientific Rationale
Derivatives of pyridine and piperidine have shown promise as antimicrobial agents.[1][5] Specifically, piperidinothiosemicarbazones have demonstrated potent and selective activity against Mycobacterium tuberculosis.[5] The "thio" component of our molecule, combined with the piperidine and pyridine rings, suggests that it could interfere with essential biochemical pathways in pathogens.
Proposed Mechanism of Action: Inhibition of a Key Mycobacterial Enzyme
We hypothesize that 4-(Piperidin-3-ylthio)pyridine dihydrochloride could inhibit a crucial enzyme in M. tuberculosis, such as a mycolic acid biosynthesis enzyme or a component of the electron transport chain. The lipophilic nature of the compound may facilitate its entry into the mycobacterial cell wall.
Caption: Hypothetical inhibition of a mycobacterial enzyme.
Proposed Research Plan and Experimental Protocols
Tier 1: Whole-Cell Screening against M. tuberculosis
-
Objective: To determine the direct anti-mycobacterial activity.
-
Protocol (Microplate Alamar Blue Assay - MABA):
-
In a 96-well plate, prepare serial dilutions of the test compound in Middlebrook 7H9 broth.
-
Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue solution to each well and incubate for another 24 hours.
-
A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents this color change.
-
Tier 2: Cytotoxicity and Selectivity Index
-
Objective: To assess the compound's toxicity to mammalian cells and determine its selectivity.
-
Protocol:
-
Determine the IC50 of the compound against a mammalian cell line (e.g., Vero cells) using the MTT assay described previously.
-
Calculate the Selectivity Index (SI) as: SI = IC50 (mammalian cells) / MIC (M. tuberculosis). An SI > 10 is generally considered promising.
-
Part 4: Hypothesized Therapeutic Application in CNS Disorders
Scientific Rationale
The piperidine-pyridine scaffold is a classic pharmacophore for targeting CNS receptors. The basic nitrogen of the piperidine ring often forms a key ionic interaction with an acidic residue (e.g., aspartate) in the binding pocket of G-protein coupled receptors (GPCRs) or ion channels. The rest of the scaffold explores the surrounding hydrophobic and polar regions of the binding site.
Proposed Mechanism of Action: CNS Receptor Modulation
Given its structure, 4-(Piperidin-3-ylthio)pyridine dihydrochloride could potentially act as a ligand for a variety of CNS receptors, including nicotinic acetylcholine receptors (nAChRs), muscarinic acetylcholine receptors (mAChRs), dopamine receptors, or serotonin receptors. It could act as an agonist, antagonist, or allosteric modulator.
Caption: Hypothetical modulation of a CNS receptor.
Proposed Research Plan and Experimental Protocols
Tier 1: Broad CNS Receptor Binding Screen
-
Objective: To identify potential CNS receptor targets.
-
Protocol:
-
Utilize a commercially available receptor binding panel (e.g., the Psychoactive Drug Screening Program - PDSP, or a CRO-based panel).
-
The compound is tested at a fixed concentration (e.g., 10 µM) against a panel of dozens of CNS receptors, ion channels, and transporters.
-
The results are reported as the percentage of radioligand displacement.
-
"Hits" are identified as targets where the compound causes significant displacement (e.g., >50%).
-
Tier 2: Functional Follow-up Assays
-
Objective: To determine the functional activity (agonist, antagonist, etc.) at the identified "hit" receptors.
-
Protocol (Generic GPCR Calcium Flux Assay):
-
Use a cell line stably expressing the target GPCR and a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
To test for agonist activity, add the compound at various concentrations and measure the fluorescence change, which corresponds to intracellular calcium mobilization.
-
To test for antagonist activity, pre-incubate the cells with the compound, then challenge with a known agonist of the receptor and measure the inhibition of the agonist's effect.
-
Calculate EC50 (for agonists) or IC50 (for antagonists) values.
-
Conclusion and Forward Path
While the therapeutic journey of 4-(Piperidin-3-ylthio)pyridine dihydrochloride is yet to be written, its chemical structure provides a compelling rationale for its investigation across multiple therapeutic domains. This guide has laid out a series of hypotheses and a corresponding multi-tiered experimental plan to systematically explore its potential in oncology, infectious diseases, and CNS disorders. The proposed workflows emphasize a data-driven approach, starting with broad screening to identify potential targets, followed by more focused in vitro and cellular assays to validate activity and elucidate the mechanism of action. The true value of this compound will only be revealed through rigorous experimentation, and it is our hope that this guide will serve as a valuable resource for researchers embarking on that endeavor.
References
-
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC - NIH. Available at: [Link][5]
-
Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. Available at: [Link][6]
-
Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link][1]
-
3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. Available at: [Link][4]
-
Piperidine Synthesis. DTIC. Available at: [Link]
-
Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. Allied Academies. Available at: [Link]
-
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. ResearchGate. Available at: [Link][7]
-
Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available at: [Link]
-
An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. MDPI. Available at: [Link]
-
Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. Available at: [Link][2]
-
Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. PubMed. Available at: [Link][3]
-
Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Auctores Journals. Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents [mdpi.com]
- 3. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Preclinical Animal Model Studies of 4-(Piperidin-3-ylthio)pyridine dihydrochloride
A Strategic Guide for the Preclinical Evaluation of a Novel Chemical Entity
Authored by a Senior Application Scientist
Disclaimer: 4-(Piperidin-3-ylthio)pyridine dihydrochloride is a novel chemical entity with limited publicly available data. This document, therefore, serves as an expert-guided framework for initiating and conducting its preclinical evaluation. The proposed therapeutic applications, mechanisms of action, and experimental designs are based on the structural characteristics of the molecule and established principles of drug discovery. All animal studies must be conducted in compliance with relevant animal welfare regulations and approved by an Institutional Animal Care and Use Committee (IACUC).
Introduction: De-risking a Novel Pyridine-Piperidine Scaffold
The compound 4-(Piperidin-3-ylthio)pyridine dihydrochloride belongs to a chemical class characterized by pyridine and piperidine rings. These heterocyclic scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs, particularly those targeting the central nervous system (CNS) and various cancers.[1][2] The presence of these moieties suggests that the compound may possess valuable therapeutic properties.
However, advancing a novel chemical entity (NCE) from discovery to clinical trials is a complex process fraught with risk. Preclinical animal models are indispensable tools in this journey, providing critical insights into a drug candidate's safety, efficacy, and pharmacological profile before it is administered to humans.[3] These in vivo studies are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME), and for identifying potential toxicities.[4]
This guide provides a comprehensive, step-by-step approach to the preclinical evaluation of 4-(Piperidin-3-ylthio)pyridine dihydrochloride. It is designed for researchers, scientists, and drug development professionals to establish a robust data package for this promising, yet uncharacterized, compound.
Hypothetical Therapeutic Target and Mechanism of Action
Given the prevalence of pyridine and piperidine motifs in neuropharmacology and oncology, we will proceed with the hypothesis that 4-(Piperidin-3-ylthio)pyridine dihydrochloride may act as either:
-
Hypothesis A: A CNS-active agent, potentially a modulator of a key neurotransmitter receptor or enzyme involved in a neurological or psychiatric disorder.
-
Hypothesis B: An anti-neoplastic agent, possibly through the inhibition of a signaling pathway crucial for tumor growth and survival.
The initial in vitro screening will be crucial in refining this hypothesis and identifying a more specific molecular target.
A Framework for Preclinical Evaluation
The preclinical journey for a novel compound should be systematic and phased to ensure that resources are used efficiently and that a comprehensive understanding of the compound's properties is developed. The following workflow provides a roadmap for the evaluation of 4-(Piperidin-3-ylthio)pyridine dihydrochloride.
Caption: Preclinical evaluation workflow for a novel chemical entity.
Phase 1: In Vitro and Ex Vivo Characterization
Before committing to costly and time-consuming animal studies, a thorough in vitro characterization is essential to understand the compound's basic pharmacological properties.
Initial Target Identification: Receptor and Enzyme Screening
The first step is to screen the compound against a broad panel of receptors and enzymes to identify potential molecular targets. This is typically done through competitive binding assays or enzyme inhibition assays.[5][6]
Protocol: Competitive Radioligand Binding Assay
-
Objective: To determine the affinity of 4-(Piperidin-3-ylthio)pyridine dihydrochloride for a specific receptor.
-
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
A radiolabeled ligand with known high affinity for the receptor.
-
4-(Piperidin-3-ylthio)pyridine dihydrochloride (test compound).
-
Assay buffer, scintillation fluid, filter plates, and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through a filter plate to separate bound from unbound radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Mechanism of Action (MOA) Elucidation
Once a primary target is identified, further assays are needed to elucidate the mechanism of action. For example, if the compound inhibits an enzyme, it is important to determine if the inhibition is competitive, non-competitive, or uncompetitive.[7]
Protocol: Enzyme Inhibition Kinetics Assay
-
Objective: To determine the mode of enzyme inhibition by 4-(Piperidin-3-ylthio)pyridine dihydrochloride.
-
Materials:
-
Purified target enzyme.
-
Enzyme substrate.
-
Test compound.
-
Assay buffer and a plate reader capable of detecting the reaction product.
-
-
Procedure:
-
Data Analysis:
-
Generate a Lineweaver-Burk plot (1/V vs. 1/[Substrate]) for both the inhibited and uninhibited reactions.
-
Analyze the changes in Vmax and Km to determine the type of inhibition.
-
Cell-Based Functional Assays
Cell-based assays provide a more physiologically relevant context to evaluate the compound's activity.[8] These assays can measure downstream effects of target engagement, such as changes in cell proliferation, apoptosis, or signaling pathways.[3][9]
Protocol: Cell Viability Assay (for Anti-Cancer Hypothesis)
-
Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.
-
Materials:
-
Cancer cell lines relevant to the hypothesized target.
-
Cell culture medium and supplements.
-
Test compound.
-
A reagent for measuring cell viability (e.g., MTT, resazurin).
-
A multi-well plate reader.
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
Add the viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Phase 2: In Vivo Pharmacokinetics and Dose-Ranging
Once the in vitro profile is established, the focus shifts to in vivo studies in animal models.
Pilot Pharmacokinetic (PK) Studies
Pilot PK studies are conducted in a small number of animals (typically rodents) to understand the ADME properties of the compound.[10][11]
Protocol: Rodent Pharmacokinetic Study
-
Objective: To determine key PK parameters (e.g., half-life, clearance, volume of distribution, bioavailability) in mice or rats.
-
Animals: Male and female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Procedure:
-
Administer the compound via two different routes: intravenous (IV) and oral (PO) or intraperitoneal (IP).
-
Collect blood samples at multiple time points after administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[11]
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound at each time point.
-
-
Data Analysis:
-
Plot the plasma concentration versus time for each route of administration.
-
Use pharmacokinetic modeling software to calculate key PK parameters.
-
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Tmax | Time to reach maximum plasma concentration |
| Cmax | Maximum plasma concentration |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for non-IV routes) |
Dose-Range Finding (DRF) Toxicity Studies
DRF studies are essential for identifying the maximum tolerated dose (MTD) and for selecting appropriate dose levels for subsequent efficacy and toxicology studies.[12][13][14]
Protocol: Dose-Range Finding Study in Rodents
-
Objective: To determine the MTD and identify potential target organs of toxicity.
-
Animals: A small number of rodents per dose group.
-
Procedure:
-
Administer the compound daily for a short duration (e.g., 7-14 days) at escalating dose levels.[15]
-
Monitor the animals daily for clinical signs of toxicity (e.g., changes in body weight, food consumption, behavior).
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Conduct a gross necropsy and collect tissues for histopathological examination.
-
-
Data Analysis:
-
The MTD is defined as the highest dose that does not cause mortality or severe signs of toxicity.
-
Phase 3: Efficacy and Safety Evaluation
With a defined dose range and an understanding of the compound's pharmacokinetics, efficacy and safety can be formally evaluated.
Efficacy Studies in Relevant Animal Models
The choice of animal model is critical and depends on the therapeutic hypothesis.
-
For the CNS Hypothesis: A model of a specific neurological or psychiatric disorder would be used. For example, in the case of a potential antidepressant, the forced swim test or tail suspension test in mice could be employed. For neurodegenerative diseases, transgenic mouse models are often used.[16][17][18]
-
For the Anti-Cancer Hypothesis: A xenograft model, where human tumor cells are implanted into immunodeficient mice, is a standard approach.[19][20][21] Patient-derived xenograft (PDX) models are increasingly used as they more accurately represent the heterogeneity of human tumors.[22][23]
Protocol: Xenograft Tumor Model Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of the compound in vivo.
-
Animals: Immunodeficient mice (e.g., nude or SCID).
-
Procedure:
-
Implant human cancer cells subcutaneously into the flanks of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and a vehicle control at predetermined dose levels and schedules.
-
Measure tumor volume regularly using calipers.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Compare the tumor growth rates between the treated and control groups.
-
Calculate the tumor growth inhibition (TGI).
-
Safety Pharmacology
Safety pharmacology studies are designed to identify potential adverse effects on vital organ systems.[24] The ICH S7A guideline recommends a core battery of studies to assess the effects on the cardiovascular, respiratory, and central nervous systems.[25][26][27]
Table 2: ICH S7A Core Battery for Safety Pharmacology
| System | Endpoints to Evaluate |
| Central Nervous System | Motor activity, behavioral changes, coordination, sensory/motor reflex responses, and body temperature. |
| Cardiovascular System | Blood pressure, heart rate, and electrocardiogram (ECG). In vitro hERG assay to assess the risk of QT prolongation. |
| Respiratory System | Respiratory rate and tidal volume. |
Repeat-Dose Toxicology Studies
These studies evaluate the toxicological effects of the compound after repeated administration over a longer period (e.g., 28 or 90 days). They are conducted in both a rodent and a non-rodent species and are a critical component of the IND-enabling data package.
Data Interpretation and Reporting
A comprehensive preclinical data package should be compiled, integrating the findings from all in vitro and in vivo studies. This will form the basis for a go/no-go decision for progressing the compound into clinical development and for the submission of an Investigational New Drug (IND) application to regulatory authorities.
References
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Pyridine and piperidine alkaloids. (1991). University of Bath's research portal. Retrieved from [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Retrieved from [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved from [Link]
-
Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved from [Link]
-
(PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. Retrieved from [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Murine Pharmacokinetic Studies. (n.d.). Bio-protocol. Retrieved from [Link]
-
Animal models of CNS disorders. (2014). PubMed. Retrieved from [Link]
-
The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. Retrieved from [Link]
-
(PDF) In vitro receptor binding assays. (n.d.). ResearchGate. Retrieved from [Link]
-
Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Retrieved from [Link]
-
In vitro receptor binding assays: general methods and considerations. (2008). PubMed. Retrieved from [Link]
-
Functional Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Mechanism of Action Assays for Enzymes. (2012). National Center for Biotechnology Information. Retrieved from [Link]
-
Patient-Derived Xenograft Models in Cancer Therapy: Technologies and Applications. (2024). Retrieved from [Link]
-
safety pharmacology studies for human pharmaceuticals s7a. (2000). ICH. Retrieved from [Link]
-
Dose Range Finding Studies. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
Pharmacokinetics Studies in Mice or Rats. (n.d.). Enamine. Retrieved from [Link]
-
Cell-Based Assays Guide. (2025). Antibodies.com. Retrieved from [Link]
-
Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose. (n.d.). PubMed. Retrieved from [Link]
-
Animal Models for the Study of Neurological Diseases and Their Link to Sleep. (n.d.). MDPI. Retrieved from [Link]
-
Neurological Disease Mouse Models for Targeted Research. (n.d.). Retrieved from [Link]
-
A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell (MBoC). Retrieved from [Link]
-
In-Vivo Mouse and Rat PK Bioanalysis. (2025). Protocols.io. Retrieved from [Link]
-
Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. (n.d.). NC3Rs. Retrieved from [Link]
-
Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. (2020). YouTube. Retrieved from [Link]
-
Xenograft Models. (n.d.). Ichor Life Sciences. Retrieved from [Link]
-
Pk/bio-distribution. (n.d.). MuriGenics. Retrieved from [Link]
-
How should I start with Enzyme-Inhibitor kinetics assay? (2015). ResearchGate. Retrieved from [Link]
-
S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. (n.d.). European Medicines Agency. Retrieved from [Link]
-
In vitro receptor binding assays: General methods and considerations. (2025). ResearchGate. Retrieved from [Link]
-
Patient-Derived Xenograft (PDX) Models. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
Cell-based assays. (n.d.). Harvard University. Retrieved from [Link]
-
2000-2023 over two decades of ICH S7A: has the time come for a revamp? (n.d.). PubMed. Retrieved from [Link]
-
About Ligand Binding Assays. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
CNS Preclinical Disease Models - Parkinson & Stroke. (n.d.). Syncrosome. Retrieved from [Link]
-
5.4: Enzyme Inhibition. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
Patient-derived xenograft models for preclinical oncology research. (2023). YouTube. Retrieved from [Link]
-
Large Molecule Pharmacokinetics | Rodent PK Studies. (n.d.). Aragen Life Sciences. Retrieved from [Link]
-
Safety pharmacology - Core Battery of studies- ICH S7A/S7B. (n.d.). Vivotecnia. Retrieved from [Link]
-
ICH topic S 7A Safety pharmacology studies for human pharmaceuticals. (2025). Retrieved from [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sptlabtech.com [sptlabtech.com]
- 4. In-Vivo Mouse and Rat PK Bioanalysis [protocols.io]
- 5. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 9. Cell-based assays | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 12. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 13. criver.com [criver.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Animal models of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wuxibiology.com [wuxibiology.com]
- 18. mdpi.com [mdpi.com]
- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Role of Patient-Derived Xenograft Models in Cancer Therapy [elveflow.com]
- 21. ichorlifesciences.com [ichorlifesciences.com]
- 22. criver.com [criver.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 25. database.ich.org [database.ich.org]
- 26. ema.europa.eu [ema.europa.eu]
- 27. 2000-2023 over two decades of ICH S7A: has the time come for a revamp? - PubMed [pubmed.ncbi.nlm.nih.gov]
"4-(Piperidin-3-ylthio)pyridine dihydrochloride" use in high-throughput screening
This Application Note and Protocol Guide details the technical utilization of 4-(Piperidin-3-ylthio)pyridine dihydrochloride within High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) campaigns.
Compound Focus: 4-(Piperidin-3-ylthio)pyridine dihydrochloride CAS: 1198283-96-3 (Representative) Application Area: Fragment-Based Drug Discovery (FBDD), Kinase/GPCR Library Screening
Introduction & Compound Profile
In modern drug discovery, 4-(Piperidin-3-ylthio)pyridine dihydrochloride serves as a high-value privileged fragment . Unlike fully elaborated drug candidates, this compound is utilized in HTS campaigns—specifically Fragment-Based Screening (FBS)—to identify low-affinity starting points for "Hit-to-Lead" optimization.
Its structural architecture combines two essential pharmacophores:
-
Pyridine Ring: A classic hydrogen bond acceptor, often targeting the "hinge region" in kinase ATP-binding pockets.
-
Piperidine Ring (3-substituted): Provides a basic amine (
) capable of forming ionic salt bridges (e.g., with Asp/Glu residues) and introduces a vector for solubilizing groups. -
Thioether Linker: Offers rotational flexibility distinct from rigid amide/ether linkers, allowing the fragment to explore unique sub-pockets.
Physicochemical Profile for HTS
| Property | Value / Characteristic | Impact on HTS |
| Molecular Weight | ~267.22 Da (Salt) / ~194.29 Da (Free Base) | Ideal for FBDD (Rule of 3 compliant). |
| Solubility | High (Dihydrochloride salt) | Excellent for high-concentration aqueous stocks (>100 mM). |
| LogP | ~1.5 (Free Base) | Good membrane permeability potential; low risk of aggregation. |
| Stereochemistry | Chiral center at Piperidine C3 | Critical: Commercial supplies are often racemic. Enantiomer separation may be required post-hit. |
| Stability | Thioether is oxidation-sensitive | Requires reducing agents (DTT/TCEP) in assay buffers. |
Mechanism of Action & Screening Strategy
This compound is not a "silver bullet" inhibitor for a single target but a chemical probe designed to bind:
-
Kinases: The pyridine nitrogen mimics the N1 of adenine, binding to the hinge region backbone (e.g., ROCK, PKA, CDK).
-
GPCRs (Aminergic): The piperidine nitrogen mimics the endogenous ligand's amine (e.g., Histamine H3, Dopamine D2).
Logic of the Screen
The goal is to detect weak binding (
Figure 1: Mechanistic logic of screening the pyridine-thioether fragment against a protein target.
Experimental Protocols
Protocol A: Compound Preparation & Storage (Critical)
Objective: Prepare a stable 100 mM stock solution for HTS, mitigating the acidity of the dihydrochloride salt.
Reagents:
-
4-(Piperidin-3-ylthio)pyridine dihydrochloride (Solid)
-
DMSO (Anhydrous, HPLC Grade)
-
Optional:
-DMSO for NMR QC.
Procedure:
-
Weighing: Weigh 26.7 mg of the dihydrochloride salt into a glass vial.
-
Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex vigorously for 60 seconds.
-
Note: The salt form is hydrophilic; if dissolution is slow, sonicate for 5 mins at room temperature.
-
-
Neutralization Check (Self-Validating Step):
-
The 2HCl salt will create a highly acidic DMSO solution.
-
Validation: Dilute 1
L of stock into 100 L water and check pH. If pH < 4, you must account for this buffering capacity in your assay buffer (increase HEPES/Tris concentration to >50 mM).
-
-
Storage: Aliquot into amber glass vials or polypropylene matrix tubes. Store at -20°C.
-
Caution: Avoid repeated freeze-thaw cycles to prevent moisture uptake, which hydrolyzes the thioether over time.
-
Protocol B: Primary HTS Assay (TR-FRET Kinase Screen)
Objective: Screen the fragment for inhibition of a model kinase (e.g., ROCK1) using Time-Resolved Fluorescence Resonance Energy Transfer.
Assay Principle: The fragment competes with an ATP-competitive tracer. Displacement of the tracer leads to a loss of FRET signal between the Eu-labeled antibody and the tracer.
Materials:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35. -
Reducing Agent: 1 mM DTT (Freshly added). Essential to prevent oxidation of the thioether.
-
Tracer: AlexaFluor 647-labeled ATP-competitive tracer.
-
Detection: LANCE Ultra or HTRF reagents.
Step-by-Step Workflow:
-
Plate Preparation (Source):
-
Load 100 mM compound stock into an acoustic dispenser (e.g., Echo 550).
-
-
Dispensing (Destination):
-
Dispense 100 nL of compound into a 384-well low-volume white plate.
-
Target Final Conc: 100
M (assuming 10 L assay volume). -
Controls: Dispense DMSO (Negative) and Staurosporine (Positive, 1
M).
-
-
Enzyme Addition:
-
Add 5
L of Kinase/Antibody mix in Kinase Buffer. -
Incubate for 15 minutes at RT.
-
-
Tracer Addition:
-
Add 5
L of Tracer solution. -
Incubate for 60 minutes at RT (protected from light).
-
-
Read:
-
Read on a multimode plate reader (Excitation: 340 nm; Emission: 665 nm & 615 nm).
-
-
Data Analysis:
-
Calculate Ratio =
. -
Normalize to DMSO controls (0% Inhibition).
-
Protocol C: Secondary Biophysical Validation (SPR)
Objective: Confirm direct binding and rule out false positives (e.g., aggregation or fluorescence interference).
System: Biacore 8K or S200. Chip: CM5 Sensor Chip.
-
Immobilization: Immobilize target protein (Ligand) to ~2000 RU via amine coupling.
-
Buffer Prep: HBS-P+ buffer with 1 mM TCEP (Crucial for thioether stability).
-
Injection:
-
Inject compound at 5 concentrations (e.g., 200, 100, 50, 25, 12.5
M). -
Contact time: 60s; Dissociation time: 120s.
-
-
Analysis:
-
Fit to a 1:1 steady-state affinity model.
-
Square Wave Check: Fragments have fast on/off rates. The sensorgram should look like a "square wave". If the curve is sluggish, the compound may be aggregating or the thioether is oxidizing.
-
Troubleshooting & Quality Control
| Issue | Root Cause | Solution |
| Assay Drift / pH Crash | Dihydrochloride salt overwhelms buffer. | Increase Assay Buffer HEPES to 100 mM or pre-neutralize stock with 2 eq. of NaOH (risky for precipitation). |
| False Positives (Oxidation) | Thioether oxidizes to sulfoxide/sulfone. | Mandatory: Include 1 mM DTT or TCEP in all assay buffers. |
| Low Solubility in Assay | "Salting out" in high ionic strength. | Perform a nephelometry check. Ensure DMSO < 5% final. |
| Racemic Mixture | Commercial source is racemic. | If a hit is found, separate enantiomers via Chiral SFC immediately to identify the active isomer. |
Workflow Visualization
Figure 2: Operational workflow for screening 4-(Piperidin-3-ylthio)pyridine dihydrochloride.
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619. Link
-
Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery, 6, 211–219. Link
-
PubChem Compound Summary. (2024). "3-(Pyridin-4-ylthio)pyridine" (Structural Analog Reference). National Center for Biotechnology Information. Link
-
Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry, 51(25), 4990-5003. Link
"4-(Piperidin-3-ylthio)pyridine dihydrochloride" synthesis from piperidin-4-one.
This Application Note is designed for research scientists and drug development professionals. It details the synthetic pathway for 4-(Piperidin-3-ylthio)pyridine dihydrochloride starting from Piperidin-4-one .
The protocol addresses the regiochemical challenge of introducing a substituent at the C3 position of the piperidine ring starting from a C4 ketone, utilizing a Bromination-Substitution-Deoxygenation strategy.
Executive Summary & Retrosynthetic Analysis
The synthesis of 3-substituted piperidines from piperidin-4-one requires shifting functionality from the C4 to the C3 position. Direct alkylation is often uncontrolled; therefore, this protocol utilizes an
Retrosynthetic Logic
-
Target: 3-thio-substituted piperidine.
-
Precursor: 3-thio-substituted piperidin-4-one (via nucleophilic substitution).
-
Activation: 3-bromo-piperidin-4-one (via electrophilic
-bromination). -
Starting Material: N-Protected Piperidin-4-one.
Key Challenges:
-
Regiocontrol: Ensuring mono-bromination at C3 without over-bromination (3,5-dibromo).
-
Chemoselectivity: Reducing the C4 ketone without affecting the C3-thioether or the pyridine ring.
-
Sulfur Integrity: Avoiding oxidation of the sulfide to sulfoxide/sulfone during workup.
Chemical Pathway Visualization
Figure 1: Step-wise synthetic pathway from Piperidin-4-one to the target thioether.
Detailed Experimental Protocols
Phase 1: Protection and Activation (Synthesis of 3-Bromo-N-Boc-piperidin-4-one)
Before functionalizing the C3 position, the nitrogen must be protected to prevent N-alkylation/oxidation and to control the conformation.
Reagents:
-
Piperidin-4-one monohydrate hydrochloride
-
Di-tert-butyl dicarbonate (
) -
Triethylamine (
) -
Bromine (
) or Phenyltrimethylammonium tribromide (PTAB) -
Acetic Acid (
)
Protocol:
-
N-Protection:
-
Dissolve piperidin-4-one HCl (10.0 g, 65 mmol) in DCM (100 mL). Add
(2.5 eq) and cool to 0°C. -
Add
(1.1 eq) dissolved in DCM dropwise. -
Stir at RT for 4 hours. Wash with 1N HCl, brine, dry (
), and concentrate to yield N-Boc-piperidin-4-one .
-
-
-Bromination:
-
Dissolve N-Boc-piperidin-4-one (10.0 g, 50 mmol) in THF (150 mL) or
. -
Crucial Step: To avoid di-bromination, use Phenyltrimethylammonium tribromide (PTAB) (1.0 eq) instead of liquid bromine. Add PTAB portion-wise at 0°C.
-
Stir at RT for 2 hours. The orange color should fade.
-
Quench with aqueous
. Extract with EtOAc. -
Purification: Flash chromatography (Hex/EtOAc) is recommended to separate unreacted ketone and trace 3,5-dibromo products.
-
Yield Target: ~70-80% of 3-bromo-N-Boc-piperidin-4-one .
-
Phase 2: Thioether Formation (Nucleophilic Substitution)
This step installs the pyridine-thiol moiety. The reaction proceeds via an
Reagents:
-
3-Bromo-N-Boc-piperidin-4-one (from Phase 1)
-
Pyridine-4-thiol (Mercaptopyridine)
-
Potassium Carbonate (
) or Cesium Carbonate ( ) -
Acetone or DMF
Protocol:
-
Suspend Pyridine-4-thiol (1.2 eq) and
(2.0 eq) in dry DMF (10 mL/g substrate). Stir for 30 min to generate the thiolate anion. -
Cool to 0°C. Add a solution of 3-Bromo-N-Boc-piperidin-4-one (1.0 eq) in DMF dropwise.
-
Note: Slow addition prevents self-condensation of the bromoketone (Favorskii-like side reactions).
-
-
Allow to warm to RT and stir for 12 hours.
-
Workup: Pour into ice water. Extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF) and brine.
-
Data Check: LC-MS should show the mass of the adduct (
). -
Product: 3-(Pyridin-4-ylthio)-N-Boc-piperidin-4-one .
Phase 3: Deoxygenation (Removal of C4-Ketone)
This is the most technically demanding step. We must remove the ketone oxygen to leave the methylene group (
Method A: Reduction-Derivatization-Reduction (Recommended for Lab Scale) Direct Wolff-Kishner is too harsh for the Boc group and potentially the thioether.
-
Reduction to Alcohol:
-
Dissolve ketone in MeOH at 0°C. Add
(1.5 eq). Stir 1 h. Quench with water/AcOH. Isolate 3-(pyridin-4-ylthio)-N-Boc-piperidin-4-ol .
-
-
Deoxygenation (Barton-McCombie Alternative):
-
Standard: Convert alcohol to Xanthate, then
reduction. -
Alternative (Ionic Hydrogenation): If the alcohol is prone to elimination or rearrangement (episulfonium formation), convert the alcohol to the Mesylate (
). -
Treat the crude mesylate with Super-Hydride (
) in THF. This displaces the mesylate with Hydride. -
Caution: Ensure the hydride does not attack the pyridine ring.
-
-
Alternative (Wolff-Kishner Modification):
-
Use the Caglioti reaction (Tosylhydrazone reduction).
-
React ketone with Tosylhydrazide to form the hydrazone.
-
Reduce with Sodium Cyanoborohydride (
) or Catecholborane.
-
Selected Protocol (Two-Step Reductive Deoxygenation):
-
Step 3a: Treat 3-(pyridin-4-ylthio)-N-Boc-piperidin-4-one with
in MeOH to get the alcohol. -
Step 3b: Convert alcohol to the chloride using
(careful with Boc) or Mesylate .-
Better: Use Barton-McCombie deoxygenation if reagents are available, as it is radical-based and preserves the thioether and pyridine ring integrity.
-
Procedure: Alcohol +
+ MeI Xanthate. Xanthate + + (reflux Toluene) 3-(Pyridin-4-ylthio)-N-Boc-piperidine .
-
Phase 4: Deprotection and Salt Formation
Reagents:
-
4M HCl in Dioxane
-
Diethyl Ether or MTBE
Protocol:
-
Dissolve the N-Boc intermediate in a minimal amount of dry Dioxane or DCM.
-
Add 4M HCl in Dioxane (5-10 eq) at 0°C.
-
Stir at RT for 2-4 hours. A white precipitate should form.
-
Dilute with Diethyl Ether to complete precipitation.
-
Filter the solid under nitrogen (hygroscopic).
-
Final Product: 4-(Piperidin-3-ylthio)pyridine dihydrochloride .
Analytical Data Summary
| Parameter | Specification | Notes |
| Appearance | White to Off-white Solid | Highly hygroscopic salt. |
| Molecular Weight | ~267.22 g/mol | Calculated for Dihydrochloride salt. |
| 1H NMR (D2O) | Pyridine protons shift downfield due to salt formation. | |
| Mass Spec (ESI) | Free base mass. | |
| Solubility | Water, Methanol | Insoluble in Ether, Hexanes. |
Troubleshooting & Critical Control Points
-
Regioselectivity of Bromination:
-
Thiol Oxidation:
-
Issue: Formation of disulfide dimer (Py-S-S-Py).
-
Fix: Degas solvents (DMF) with Nitrogen/Argon before adding the thiol. Use a slight excess of thiol.
-
-
Deoxygenation Failure:
-
Issue: Elimination to the alkene (1,2,3,6-tetrahydropyridine) instead of reduction to alkane.
-
Fix: If elimination occurs, the resulting vinyl sulfide can be hydrogenated (
) to the desired product, provided the pyridine ring is not reduced (use mild pressure, 1 atm).
-
References
-
Alpha-Halogenation of Piperidin-4-ones
- Methodology: "Regioselective alpha-halogenation of N-substituted-4-piperidones." Journal of Organic Chemistry.
-
Source:
-
Synthesis of 3-Substituted Piperidines
- Context: "Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Deriv
-
Source:
-
Barton-McCombie Deoxygenation
- Standard Protocol: "The Barton-McCombie Reaction: A Practical Radical Deoxygen
-
Source:
-
Commercial Compound Reference
Sources
- 1. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 2. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 3. 4-(Piperidin-3-ylthio)pyridine dihydrochloride - CAS:1198283-96-3 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. 4-(Piperidin-3-ylthio)pyridine dihydrochloride - CAS:1198283-96-3 - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]
Troubleshooting & Optimization
"4-(Piperidin-3-ylthio)pyridine dihydrochloride" stability in different solvents
Topic: Stability & Solubility Optimization Guide
Document ID: TS-CHEM-1260797 | Version: 2.1 | Status: Active
Executive Summary & Critical Alerts
Compound: 4-(Piperidin-3-ylthio)pyridine dihydrochloride CAS: 1260797-60-0 (Base structure reference) Chemical Class: Thioether-linked Aminopyridine Salt
This guide addresses the specific stability challenges inherent to the thioether (sulfide) linkage and the dihydrochloride salt form . Unlike simple amines, this molecule possesses a "soft" sulfur center susceptible to oxidation and an acidic salt profile that can disrupt pH-sensitive biological assays.
Critical Stability Alerts
-
⚠ OXIDATION HAZARD (DMSO): The thioether linkage (-S-) is prone to oxidation to sulfoxide (-S(=O)-) and sulfone (-S(=O)₂-). Dimethyl Sulfoxide (DMSO) , while a good solvent, can act as an oxidant over time, especially if the DMSO is old or stored improperly.
-
⚠ ACIDITY WARNING: As a dihydrochloride (2HCl) salt, this compound releases 2 equivalents of hydrochloric acid upon dissolution in water. A 10 mM aqueous solution can drop pH to < 3.0, potentially killing cells or denaturing proteins in unbuffered assays.
-
⚠ HYGROSCOPICITY: The HCl salt form is hygroscopic. Exposure to ambient air will cause water uptake, altering the effective molecular weight and concentration calculations.
Solubility & Solvent Compatibility Profile
The following data synthesizes solubility behavior based on the compound's polarity and salt structure.
| Solvent | Solubility Rating | Stability Risk | Recommended Use |
| Water (Milli-Q) | Excellent (>50 mM) | Low (Hydrolysis unlikely) | Preferred for stock solutions if pH is not a constraint. |
| DMSO | Excellent (>50 mM) | High (Oxidation risk) | Use for HTS libraries or when high concentration is required. Store at -80°C. |
| Ethanol | Moderate (~10-20 mM) | Low | Good alternative for evaporation/solvent exchange. |
| PBS (pH 7.4) | Good | Moderate (Precipitation) | Prepare fresh. The free base may precipitate if the concentration exceeds solubility limits at neutral pH. |
| Chloroform | Poor | N/A | Not recommended. |
Visualizing the Degradation Pathway
The primary degradation mechanism researchers encounter is the oxidation of the sulfide bridge. This is accelerated in DMSO stocks stored at room temperature or subjected to repeated freeze-thaw cycles.
Figure 1: The oxidative degradation pathway of the thioether linkage. Sulfoxides are the primary impurity found in aged DMSO stocks.
Step-by-Step Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution (10 mM)
Use this protocol to minimize oxidation and acidity issues.
Materials:
-
4-(Piperidin-3-ylthio)pyridine dihydrochloride (Solid)
-
Solvent: Sterile Water (Preferred) or Anhydrous DMSO (Fresh ampoule)
-
Argon or Nitrogen gas stream[1]
Procedure:
-
Equilibrate: Allow the product vial to warm to room temperature before opening to prevent condensation (hygroscopicity management).
-
Weighing: Rapidly weigh the required amount. Close the stock vial immediately and seal with parafilm.
-
Dissolution:
-
For Biological Assays (Preferred): Dissolve in sterile water. The pH will be acidic.
-
For Chemical Libraries: Dissolve in anhydrous DMSO.
-
-
Inert Gas Purge (Critical for DMSO): If using DMSO, gently bubble Argon or Nitrogen through the solution for 30 seconds to remove dissolved oxygen.
-
Aliquot & Freeze: Divide into single-use aliquots (e.g., 50 µL). Flash freeze in liquid nitrogen and store at -80°C .
-
Why? Thioether oxidation is temperature-dependent. -20°C is often insufficient for long-term storage (>6 months) in DMSO.
-
Protocol B: Neutralizing for Cell Culture
How to handle the 2HCl acidity without crashing the compound out of solution.
-
Prepare the stock in Water or DMSO .
-
Dilute the stock into the culture medium (e.g., DMEM + 10% FBS).
-
Check Color: If the medium contains Phenol Red, it may turn yellow (acidic) upon addition of high concentrations (>100 µM).
-
Buffering: If the medium turns yellow, add sterile 1N NaOH dropwise only until the color matches the control medium.
-
Warning: Do not over-alkalinize. If pH > 8, the piperidine free base may precipitate.
-
Troubleshooting & FAQs
Q1: My solution turned slightly yellow after a week in DMSO. Is it still good?
Diagnosis: Likely Oxidation . Explanation: Thioethers are electron-rich. In the presence of atmospheric oxygen or peroxides found in aged DMSO, they oxidize to sulfoxides. While the color change might be subtle (or due to trace pyridine impurities), it often indicates chemical modification. Action: Run an LC-MS. If the mass spectrum shows a peak at M+16 (Oxygen addition), your compound has oxidized. Discard and prepare fresh.
Q2: I see a white precipitate when I add the stock to PBS.
Diagnosis: Solubility Limit / pH Shock . Explanation: You are likely converting the highly soluble dihydrochloride salt into the less soluble free base. The piperidine nitrogen (pKa ~11) and pyridine nitrogen (pKa ~5) interact with the buffer. Action:
-
Lower the working concentration.
-
Pre-dilute the stock in water before adding to PBS to reduce the "shock" of the salt exchange.
-
Ensure your DMSO concentration in the final assay is < 1% (v/v).
Q3: Can I use ultrasonic baths to dissolve the solid?
Answer: Yes, but minimize heat . Ultrasonic baths generate heat, which accelerates degradation. Use short bursts (30 seconds) and keep the vial on ice if possible.
Decision Logic for Solvent Selection
Use this flowchart to select the correct solvent system for your specific application.
Figure 2: Decision matrix for solvent selection based on experimental end-use.
References
-
Organic Chemistry Portal. Oxidation of Thiols and Sulfides to Sulfoxides. (Mechanistic grounding for thioether instability in DMSO). [Link]
-
ResearchGate. Investigation into Solubility and Solvent Effect of Aminopyridine Salts. (Solvent interaction data). [Link]
Sources
"4-(Piperidin-3-ylthio)pyridine dihydrochloride" common experimental artifacts
[1]
Status: Operational Ticket Type: Experimental Troubleshooting & Artifact Elimination Subject: Eliminating chemical and biological artifacts associated with thioether-linked aminopyridines.
Executive Summary
You are likely working with 4-(Piperidin-3-ylthio)pyridine dihydrochloride , a bifunctional building block or ligand often used in fragment-based drug discovery (FBDD) or as a synthesis intermediate for kinase/GPCR targets.[1]
This molecule presents a "Perfect Storm" of three chemical vulnerabilities that lead to experimental artifacts:
-
Thioether Linker: Highly susceptible to S-oxidation (sulfoxide formation).[1][2]
-
Dihydrochloride Salt: Hygroscopic, leading to molarity errors.[1]
-
Chiral Center (C3 of Piperidine): Potential for racemic vs. enantiopure confusion.[1]
This guide provides root-cause analysis and validated protocols to resolve these issues.
Part 1: Quick Diagnostic (Symptom Checker)
| Symptom | Probable Cause | Immediate Action |
| Material is sticky/yellow | S-Oxidation or Hygroscopicity | Check LC-MS for M+16 peak (Sulfoxide).[1] Dry under vacuum.[1] |
| Potency (IC50) shift >5x | Stoichiometry Error (Water weight) | Re-calculate concentration using qNMR or elemental analysis. |
| Cell toxicity in <1h | Acid Shock (2HCl salt) | Check media pH.[1] The 2HCl salt is highly acidic; requires buffering. |
| Inconsistent batch data | Chiral Impurity | Verify if batch is Racemic vs. Enantiopure (R/S). |
Part 2: Deep Dive Troubleshooting & FAQs
Topic 1: Chemical Stability (The "Yellowing" Artifact)
Q: My white powder has turned off-white/yellow and sticky. Is it degraded? A: Likely, yes. The thioether sulfur is electron-rich and prone to oxidation by atmospheric oxygen, especially if trace metals are present or if the salt is hygroscopic (attracting water facilitates oxidation).
-
The Artifact: The formation of the Sulfoxide (S=O) or Sulfone (O=S=O) impurity. This changes the geometry of the molecule and often abolishes biological activity, leading to false negatives.
-
The Mechanism: The pyridine ring withdraws some electron density, but the sulfur remains vulnerable to reactive oxygen species (ROS).
Diagnostic Workflow (DOT Visualization):
Figure 1: Decision tree for diagnosing oxidative degradation vs. moisture uptake.
Prevention Protocol:
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Solvent: Avoid dissolving in DMSO for long-term storage (DMSO can act as an oxidant for thioethers under certain conditions).[1] Use fresh buffers or degassed solvents.[1]
Topic 2: Solubilization & Stoichiometry (The "Ghost" Potency)
Q: Why does my calculated 10 mM stock solution behave like 5 mM? A: You are likely ignoring the Hygroscopic Effect and the Salt Weight .
-
The Artifact: 4-(Piperidin-3-ylthio)pyridine is supplied as a Dihydrochloride (2HCl) salt.[1]
-
The Calculation Error: If you weigh 2.67 mg expecting 10 mM in 1 mL, but 15% is water, your actual concentration is only ~8.5 mM.
Correct Solubilization Protocol:
-
Weighing: Do not weigh <5 mg (static error is too high).
-
Dissolution: Dissolve the entire vial if possible.
-
Concentration Verification (qNMR):
Topic 3: Biological Assay Interference (The "Acid" Shock)
Q: The compound kills cells immediately, even at moderate concentrations. Is it toxic? A: It is likely pH toxicity , not chemical toxicity.
-
The Artifact: You are adding a Dihydrochloride salt to your media.
-
The Solution:
-
Buffer: Prepare stocks in highly buffered solutions (e.g., 100 mM HEPES or PBS) rather than water.
-
Neutralization: If using high concentrations (>1 mM), manually adjust pH with NaOH before adding to cells.
-
Biological Workflow (DOT Visualization):
Figure 2: Workflow to prevent pH-driven artifacts in cellular assays.
Topic 4: Stereochemistry (The "Racemic" Trap)
Q: Batch 1 was active, Batch 2 is 50% less active. Why? A: Check the label for (R)- or (S)- designation.
-
The Artifact: The piperidine ring is substituted at the 3-position .[3][4] This creates a chiral center.[1][5]
-
Scenario: Many suppliers sell the Racemate (mixture of R and S) by default because it is cheaper to synthesize.
-
Biology: Usually, only one enantiomer fits the protein binding pocket.
-
-
The Impact: If you switch from an Enantiopure batch (100% active mass) to a Racemic batch (50% active mass), your IC50 will shift by a factor of 2 (or worse, if the inactive enantiomer interferes).
Action Item:
-
Always specify "Enantiopure" or "Racemic" in your purchase orders.[1]
-
If unsure, run Chiral HPLC to determine the ratio.
References
-
Thioether Oxidation in Drug Discovery
- Mechanisms of thioether oxidation and kinetic analysis in biological systems.
-
Source: [1]
-
Hygroscopicity of Hydrochloride Salts
- Formulation Strategies to Improve the Stability and Handling of Hygroscopic Pharmaceuticals.
-
Source: [1]
-
Piperidine Chirality & Resolution
- Catalytic Kinetic Resolution of Disubstituted Piperidines.
-
Source: [1]
-
Compound Data (PubChem)
Sources
- 1. 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride | C14H17ClN2O | CID 67317662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"4-(Piperidin-3-ylthio)pyridine dihydrochloride" reducing off-target effects
A Guide to Mitigating Off-Target Effects for Researchers
Welcome to the technical support center for 4-(Piperidin-3-ylthio)pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the effective use of this putative Somatostatin Receptor 3 (SSTR3) antagonist. As a novel research compound, it is crucial to employ rigorous experimental design to distinguish on-target effects from potential off-target activities. This document will equip you with the foundational knowledge and practical protocols to confidently integrate this compound into your research.
Understanding the Mechanism of Action: The "Why" Behind Your Experiment
4-(Piperidin-3-ylthio)pyridine dihydrochloride is presumed to act as an antagonist to the Somatostatin Receptor 3 (SSTR3), a member of the G protein-coupled receptor (GPCR) family. Somatostatin, the natural ligand, typically initiates an inhibitory cascade upon binding to SSTR3.[1][2] This process involves coupling to pertussis toxin-sensitive G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and modulation of ion channel activity.[3] Consequently, SSTR3 activation can influence a variety of cellular processes, including hormone secretion, neurotransmission, and cell proliferation.[1][4]
An antagonist like 4-(Piperidin-3-ylthio)pyridine dihydrochloride is designed to block the binding of somatostatin to SSTR3, thereby preventing this inhibitory signaling cascade.[1][2] This can lead to an increase in the activity of cells and tissues that would otherwise be suppressed by somatostatin.[2] Understanding this mechanism is paramount, as it forms the basis for interpreting your experimental outcomes and anticipating potential off-target effects.
The SSTR3 Signaling Pathway
The following diagram illustrates the canonical SSTR3 signaling pathway and the putative point of intervention for 4-(Piperidin-3-ylthio)pyridine dihydrochloride.
Caption: SSTR3 Signaling and Antagonist Action
Troubleshooting Guide: Navigating Common Experimental Hurdles
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected results | 1. Off-target effects: The compound may be interacting with other receptors or cellular components. 2. Suboptimal compound concentration: The concentration used may be too high, leading to non-specific effects, or too low for target engagement. 3. Cell line variability: The expression level of SSTR3 can vary between cell lines. | 1. Perform a dose-response curve: This is essential to determine the optimal concentration range for your specific cell system.[5][6][7] 2. Use appropriate controls: Include a negative control (vehicle only) and a positive control (a known SSTR3 agonist or antagonist, if available).[8][9][10] 3. Validate SSTR3 expression: Confirm the presence of SSTR3 in your cell line using techniques like qPCR, Western blot, or flow cytometry. |
| Poor compound solubility | 1. Incorrect solvent: The dihydrochloride salt form suggests aqueous solubility, but the organic moieties may limit this. 2. Precipitation in media: The compound may precipitate out of solution when diluted in complex cell culture media. | 1. Consult supplier data sheet for recommended solvents. If unavailable, start with sterile, nuclease-free water or a buffer like PBS. For less soluble compounds, DMSO is a common alternative. 2. Prepare high-concentration stock solutions: It is best practice to prepare a concentrated stock solution in an appropriate solvent and then dilute it into your final experimental medium.[11][12][13] 3. Visually inspect for precipitation: After diluting into your final medium, visually inspect the solution for any cloudiness or precipitate. If observed, consider vortexing or gentle warming. If precipitation persists, a lower final concentration may be necessary. |
| Apparent cellular toxicity | 1. High compound concentration: Excessive concentrations can lead to cytotoxicity unrelated to SSTR3 antagonism. 2. Solvent toxicity: The solvent used for the stock solution (e.g., DMSO) can be toxic to cells at higher concentrations. | 1. Perform a cell viability assay: Use assays like MTT, XTT, or trypan blue exclusion to determine the cytotoxic concentration range of the compound. 2. Maintain a low final solvent concentration: Typically, the final concentration of DMSO in cell culture should be kept below 0.5% (v/v). Always include a vehicle control with the same final solvent concentration as your experimental samples.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for my experiments?
A1: Without specific data for this compound, a good starting point for a dose-response experiment is to test a wide range of concentrations, for example, from 1 nM to 100 µM. This will help you determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for your specific assay and cell type.[5]
Q2: How should I prepare and store stock solutions of 4-(Piperidin-3-ylthio)pyridine dihydrochloride?
A2: Given its chemical structure containing a piperidine and a pyridine moiety, and its dihydrochloride salt form, the compound is likely to have some aqueous solubility.[14][15] However, it is always best to consult the manufacturer's instructions. If none are available, a general procedure would be:
-
Solvent Selection: Start with sterile, nuclease-free water. If solubility is an issue, you may need to use a small amount of a polar organic solvent like DMSO.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving a precisely weighed amount of the compound in the chosen solvent.[12][13]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q3: How can I be sure that the observed effects are due to SSTR3 antagonism and not off-target interactions?
A3: This is a critical question in pharmacological research. Here are several strategies to increase your confidence in the specificity of your results:
-
Use of Control Compounds: If available, use a structurally different SSTR3 antagonist to see if it produces the same biological effect. A negative control compound that is structurally similar but inactive against SSTR3 would also be highly valuable.
-
Rescue Experiments: After observing an effect with the antagonist, try to "rescue" the phenotype by adding an excess of the natural ligand, somatostatin.
-
Knockdown/Knockout Models: The most definitive way to confirm on-target effects is to use a cell line where SSTR3 has been knocked down (using siRNA or shRNA) or knocked out (using CRISPR/Cas9). The antagonist should have no effect in these cells.
-
Orthogonal Assays: Test the effect of the compound in multiple, independent assays that measure different downstream consequences of SSTR3 signaling.
Q4: What are the potential off-target liabilities for a compound with this chemical structure?
A4: The piperidine and pyridine scaffolds are common in many biologically active compounds and can interact with a wide range of targets.[16][17][18][19] Potential off-target interactions could include other GPCRs, ion channels, or enzymes. Without specific screening data, it is difficult to predict the exact off-target profile. Therefore, it is essential to be cautious in interpreting your data and to perform the validation experiments mentioned in Q3.
Experimental Workflow: Determining Optimal Concentration
The following workflow provides a systematic approach to determining the optimal, on-target concentration of 4-(Piperidin-3-ylthio)pyridine dihydrochloride for your experiments.
Caption: Workflow for Optimal Concentration Determination
By following the guidance and protocols outlined in this technical support center, researchers can enhance the reliability and reproducibility of their experiments with 4-(Piperidin-3-ylthio)pyridine dihydrochloride, ultimately leading to a clearer understanding of the role of SSTR3 in their biological systems of interest.
References
-
Patsnap Synapse. (2024, June 21). What are SSTR3 antagonists and how do they work? Retrieved from [Link]
-
Patsnap Synapse. (2024, June 21). What are SSTR antagonists and how do they work? Retrieved from [Link]
-
Wikipedia. (n.d.). Somatostatin receptor antagonist. Retrieved from [Link]
-
PNAS. (2024, October 3). Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors. Retrieved from [Link]
-
PubMed. (2015, September 15). Human somatostatin receptor-3 distinctively induces apoptosis in MCF-7 and cell cycle arrest in MDA-MB-231 breast cancer cells. Retrieved from [Link]
-
MDPI. (n.d.). Agonists, Antagonists and Receptors of Somatostatin: Pathophysiological and Therapeutical Implications in Neoplasias. Retrieved from [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
-
PMC - NIH. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]
-
PMC. (n.d.). The State of Use and Utility of Negative Controls in Pharmacoepidemiologic Studies. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions? Retrieved from [Link]
-
Frontiers. (2024, February 15). Somatostatin-SSTR3-GSK3 modulates human T-cell responses by inhibiting OXPHOS. Retrieved from [Link]
-
Collaborative Drug Discovery. (2025, June 3). Understanding the Importance of The Dose-Response Curve. Retrieved from [Link]
-
ResearchGate. (2018, February 27). Drug stock solutions best practices? Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine containing compounds explored for anticancer potentials. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies to reduce off-target effects. Retrieved from [Link]
-
IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
-
RSC Publishing. (n.d.). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
News-Medical. (2023, September 8). What is a Dose-Response Curve? Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). SST3-selective potent peptidic somatostatin receptor antagonists. Retrieved from [Link]
-
YouTube. (2014, April 6). Making Stock Solution for use in Pharmacology practicals. Retrieved from [Link]
-
PMC. (n.d.). Concentration-effect and dose-response relations in clinical pharmacology. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
MDPI. (n.d.). Innovative Strategies in Cancer Therapy. Retrieved from [Link]
-
Pharmaguideline. (2017, May 1). Importance of Negative and Positive Controls in Microbial Analysis. Retrieved from [Link]
-
Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]
-
NIH. (n.d.). Utilization of Positive and Negative Controls to Examine Comorbid Associations in Observational Database Studies. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]
-
MSD Manual Professional Edition. (n.d.). Dose-Response Relationships - Clinical Pharmacology. Retrieved from [Link]
-
MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
YouTube. (2023, April 4). Positive Control vs Negative Control | Experimental Group. Retrieved from [Link]
-
NIH. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
-
BioIVT. (2022, May 3). What Are Controls and Why Do We Need Them? Retrieved from [Link]
Sources
- 1. What are SSTR3 antagonists and how do they work? [synapse.patsnap.com]
- 2. What are SSTR antagonists and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. collaborativedrug.com [collaborativedrug.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. news-medical.net [news-medical.net]
- 8. Importance of Negative and Positive Controls in Microbial Analysis | Pharmaguideline [pharmaguideline.com]
- 9. Utilization of Positive and Negative Controls to Examine Comorbid Associations in Observational Database Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. phytotechlab.com [phytotechlab.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyridine - Wikipedia [en.wikipedia.org]
- 16. ijnrd.org [ijnrd.org]
- 17. researchgate.net [researchgate.net]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
"4-(Piperidin-3-ylthio)pyridine dihydrochloride" protocol modifications for specific cell lines
A Guide to Experimental Design and Protocol Modification for Cell-Based Assays
Introduction: As a novel chemical entity, specific biological activities and detailed protocols for 4-(Piperidin-3-ylthio)pyridine dihydrochloride are not yet extensively documented in peer-reviewed literature. This guide is designed to provide researchers with a robust framework for initiating studies with this compound. Leveraging established principles of cell biology and pharmacology, alongside data from structurally related piperidine and pyridine-containing molecules, this document offers foundational protocols, troubleshooting advice, and theoretical context to empower your research and development efforts.
Section 1: Frequently Asked Questions (FAQs) - Compound Handling & Initial Setup
This section addresses the critical first steps for working with a new compound, ensuring consistency and reliability from the outset.
Q1: How should I prepare a stock solution of 4-(Piperidin-3-ylthio)pyridine dihydrochloride?
A1: As a dihydrochloride salt, the compound is expected to have good aqueous solubility.[1][2] However, for cell-based assays, a concentrated stock in an organic solvent like Dimethyl Sulfoxide (DMSO) is standard practice to minimize the volume of solvent added to cell cultures.
-
Primary Recommendation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.
-
Alternative: If your experimental design prohibits DMSO, sterile water or PBS can be used. Be aware that the stability of the compound in aqueous solutions over time may be limited. It is recommended to prepare fresh aqueous stocks or store them as single-use aliquots at -80°C.
-
Causality: Using a concentrated DMSO stock allows for minimal final solvent concentration in your culture medium (typically ≤0.1%), which is crucial to avoid solvent-induced cytotoxicity or off-target effects.
Table 1: Stock Solution Preparation Guidelines
| Solvent | Recommended Concentration | Storage Conditions | Key Considerations |
| DMSO | 10-50 mM | -20°C or -80°C, desiccated | Industry standard; ensure final concentration in media is low (≤0.1%). |
| Sterile Water | 1-10 mM | -80°C, single-use aliquots | Avoids organic solvent; may be less stable long-term. Potential for pH shift. |
| Sterile PBS | 1-10 mM | -80°C, single-use aliquots | Buffered system, but check for precipitation with high compound concentrations. |
Q2: My compound is a dihydrochloride salt. Will this affect the pH of my cell culture medium?
A2: Yes, this is a critical consideration. Dissolving a hydrochloride salt, particularly at high concentrations, can lower the pH of poorly buffered solutions. Standard cell culture media contain buffering systems (e.g., bicarbonate, HEPES) designed to resist such changes.[3][4]
-
Monitoring: Most media contain phenol red, a pH indicator. A color change from red to orange or yellow upon adding your compound indicates a significant drop in pH.[5][6][7]
-
Mitigation:
-
Ensure your final working concentration is low enough that the media's buffering capacity is not overwhelmed.
-
If high concentrations are required, consider using a medium with a stronger buffering system like HEPES or preparing the final dilution in fresh, buffered medium immediately before adding it to the cells.
-
For in vitro assays without cells (e.g., enzyme assays), ensure the buffer of your reaction mix is sufficiently strong to maintain the desired pH.
-
Q3: What are the potential mechanisms of action for a compound with piperidine and pyridine motifs?
A3: While the exact target is unknown, the piperidine and pyridine scaffolds are "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved drugs.[8][9] These motifs are known to interact with a wide range of biological targets.
-
Kinase Inhibition: The pyridine ring is a common feature in many kinase inhibitors, where it can form hydrogen bonds within the ATP-binding pocket of the enzyme.
-
GPCR Modulation: The basic nitrogen of the piperidine ring can form ionic interactions with acidic residues (e.g., aspartate, glutamate) in G-protein coupled receptors (GPCRs) and ion channels.
-
Epigenetic Targets: Some piperidine-containing molecules have been shown to inhibit histone demethylases like LSD1.[10]
-
General Effects: These rings can enhance properties like metabolic stability, cell permeability, and potency.[9]
This diverse potential underscores the need for broad initial screening followed by more targeted mechanistic studies.
Section 2: Foundational Protocol - Cell Viability and Cytotoxicity Screening
The first step in characterizing a new compound is to determine its effect on cell viability and establish a dose-response relationship. The MTT assay is a standard, cost-effective method for this purpose.
Experimental Protocol: MTT Cell Viability Assay
This protocol is a starting point and should be optimized for your specific cell line and experimental conditions.
Principle: The MTT assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan precipitate.[11][12] The amount of formazan is proportional to the number of metabolically active cells.
Materials:
-
96-well flat-bottom cell culture plates
-
Your chosen cell line(s)
-
Complete culture medium
-
4-(Piperidin-3-ylthio)pyridine dihydrochloride stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization Solution: DMSO or 0.01 M HCl in 10% SDS solution.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-15,000 cells/well for adherent lines; 20,000-50,000 for suspension lines) in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for attachment and recovery.
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete medium. A common starting range is a 10-point, 3-fold dilution series starting from 100 µM down to the nanomolar range.
-
Include "vehicle control" wells (medium with the same final concentration of DMSO, e.g., 0.1%) and "untreated control" wells (medium only).
-
Carefully remove the seeding medium and add 100 µL of the compound-containing medium to the appropriate wells.
-
-
Incubation: Incubate the plate for a predetermined duration. Common time points are 24, 48, and 72 hours, which should span at least one full cell doubling time.[13]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14] Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals.
-
For suspension cells, centrifuge the plate (e.g., 500 x g for 5 min) and then carefully remove the supernatant.
-
Add 100 µL of DMSO to each well.
-
-
Reading: Place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.
Visualization of Experimental Workflow
Caption: Workflow for a standard MTT cell viability assay.
Troubleshooting Guide: Cell Viability Assays
Problem 1: High variability between replicate wells.
-
Potential Cause: Inconsistent cell seeding, pipetting errors during dilution or reagent addition, or edge effects in the 96-well plate.
-
Solution:
-
Ensure a single-cell suspension before seeding by gently triturating.
-
Use calibrated multichannel pipettes.
-
Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.
-
Check for compound precipitation at higher concentrations under a microscope.
-
Problem 2: No dose-dependent effect observed.
-
Potential Cause: The concentration range tested is too low, the incubation time is too short, or the compound is inactive in the chosen cell line.
-
Solution:
-
Expand the concentration range (e.g., up to 200 µM).
-
Increase the incubation time (e.g., 72 hours).
-
Confirm compound activity with a positive control (e.g., doxorubicin, staurosporine).
-
Consider that the compound may not be cytotoxic but could have other effects (e.g., cytostatic), which may require a different assay.
-
Problem 3: Compound appears to precipitate in the culture medium.
-
Potential Cause: Poor solubility of the compound in aqueous medium, especially at higher concentrations or due to interaction with media components or serum proteins.
-
Solution:
-
Visually inspect the wells with a microscope after adding the compound.
-
Lower the highest concentration tested.
-
Consider using a lower percentage of serum in the culture medium during the treatment period, but first, validate that this does not harm the cells.
-
If precipitation is unavoidable, note the concentration at which it occurs, as this represents the upper limit of solubility under these conditions.
-
Caption: Decision tree for troubleshooting MTT assay results.
Section 3: Investigating Mechanism of Action - Cell Cycle Analysis
If the compound reduces cell viability, it may be due to cytotoxicity (killing cells) or cytostatic effects (halting proliferation). Cell cycle analysis using propidium iodide (PI) staining and flow cytometry can distinguish between these possibilities.
Experimental Protocol: Cell Cycle Analysis by PI Staining
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA.[15][16] The amount of fluorescence is directly proportional to the amount of DNA in a cell.[17] By analyzing a population of cells, one can distinguish cells in different phases of the cell cycle (G0/G1 with 2N DNA content, S phase with >2N, and G2/M with 4N DNA content).[18]
Materials:
-
6-well plates
-
Treated and untreated cells
-
PBS (calcium and magnesium-free)
-
Ice-cold 70% ethanol
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at relevant concentrations (e.g., IC25, IC50, and IC75 as determined by the MTT assay) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvest:
-
Harvest both floating (potentially apoptotic) and adherent cells. For adherent cells, use trypsin and neutralize.
-
Combine all cells from a single well, transfer to a flow cytometry tube, and pellet by centrifugation (300 x g, 5 min).
-
-
Fixation:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in ~500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. This prevents cell clumping.
-
Fix for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks at this stage.
-
-
Staining:
-
Pellet the fixed cells by centrifugation (increase speed to ~800 x g).
-
Wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial to degrade double-stranded RNA, which PI can also bind to.[16]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the fluorescence channel that detects PI (e.g., FL2 or PE-Texas Red).
-
Collect at least 10,000 events per sample.
-
Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Hypothetical Signaling Pathway and Interpretation
Many piperidine and pyridine-containing compounds function as kinase inhibitors. An arrest in the G1 phase of the cell cycle, for example, could suggest inhibition of cyclin-dependent kinases (CDKs) or upstream pathways like the MAPK/ERK pathway that regulate cell cycle entry.
Caption: Hypothetical inhibition of the G1/S checkpoint.
Interpretation: An accumulation of cells in the G0/G1 phase after treatment would support the hypothesis that 4-(Piperidin-3-ylthio)pyridine dihydrochloride may inhibit a key regulator of the G1-S transition, such as CDK4/6. This hypothesis could then be tested directly by performing a Western blot to assess the phosphorylation status of the CDK4/6 substrate, pRb.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Using Phenol Red to Assess pH in Tissue Culture Media. Retrieved from [Link]
-
Meher, A. K., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(9), 1463-1490. Retrieved from [Link]
-
ResearchGate. (2020). What causes high background in cell based assays? Retrieved from [Link]
-
ResearchGate. (2015). Why do MTT and XTT assays give inconsistent results? Retrieved from [Link]
-
Captivate Bio. (n.d.). Understanding pH and Osmolality in Cell Culture Media. Retrieved from [Link]
-
University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
Vinken, M., et al. (2017). Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes. Toxicology in Vitro, 45(Pt 1), 131-133. Retrieved from [Link]
-
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 649-668. Retrieved from [Link]
-
Stepanenko, A. A., & Dmitrenko, V. V. (2015). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cold Spring Harbor Protocols, 2015(11). Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
ResearchGate. (2015). What is the best incubation time for MTT assay of natural products? Retrieved from [Link]
-
BINDER GmbH. (2022). The pH value is a key factor in cell and tissue cultures. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
PromoCell. (2025). Impact of phenol red in cell culture and solutions. Retrieved from [Link]
-
Protocol Online. (2010). Inconsistent MTT results. Retrieved from [Link]
-
ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
-
Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
Single Use Support. (2023). Cell viability & viability assays: 7 facts to be aware of. Retrieved from [Link]
-
ResearchGate. (2016). MTT assay result variation/alternative to MTT assay for checking Cell Viability? Retrieved from [Link]
-
Darzynkiewicz, Z., et al. (2011). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.5. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Scientific Reports, 13(1), 1083. Retrieved from [Link]
-
YouTube. (2021). Cell cycle analysis by flow cytometry. Retrieved from [Link]
-
Jones, A. M. P., et al. (2023). A Simple but Effective Combination of pH Indicators for Plant Tissue Culture. Plants (Basel), 12(4), 798. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol red. Retrieved from [Link]
-
protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]
-
Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. Retrieved from [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 3. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 4. binder-world.com [binder-world.com]
- 5. agilent.com [agilent.com]
- 6. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 7. promocell.com [promocell.com]
- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. atcc.org [atcc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
"4-(Piperidin-3-ylthio)pyridine dihydrochloride" overcoming challenges in animal studies
To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Optimizing In Vivo Protocols for 4-(Piperidin-3-ylthio)pyridine Dihydrochloride
Executive Summary
You are working with 4-(Piperidin-3-ylthio)pyridine dihydrochloride (CAS: 1198283-96-3), a small molecule heterocyclic amine salt.[1][2][3] While often used as a scaffold in medicinal chemistry (particularly for kinase inhibitors like ROCK or GPCR ligands), its use as a standalone probe in animal studies presents distinct physicochemical challenges.
The primary hurdles with this compound are acidity-induced tissue toxicity (due to the 2HCl moiety), thioether oxidative instability , and solubility crashing at physiological pH. This guide provides the protocols to overcome these issues, ensuring your biological data reflects the compound's efficacy, not its formulation artifacts.
Part 1: Formulation & Solubility Troubleshooting
The Challenge: The dihydrochloride (2HCl) salt is highly water-soluble but extremely acidic (pH < 2.0 in water). Direct injection causes peritonitis (IP), hemolysis (IV), or ulceration (SC). However, neutralizing it to pH 7.4 often causes the lipophilic free base to precipitate out of solution ("crashing out").
Q: How do I formulate this for IP/IV injection without precipitation?
A: Use the "Pre-Solubilization & Buffering" Protocol. Do not dissolve directly in PBS. The phosphate buffer capacity may be overwhelmed, or the sudden pH jump will crash the compound.
Protocol:
-
Calculate Salt Correction:
-
MW Salt (2HCl): ~267.2 g/mol
-
MW Free Base: ~194.3 g/mol
-
Correction Factor: 1.37 (Weigh 1.37 mg of salt to get 1 mg of active drug).
-
-
Step 1: Primary Solvent (Concentrate): Dissolve the weighed powder in 5-10% DMSO (dimethyl sulfoxide). This ensures the free base remains soluble even as pH changes.
-
Step 2: Co-solvent (Stabilizer): Add 30-40% PEG400 (polyethylene glycol 400) or 20% HP-β-CD (hydroxypropyl-beta-cyclodextrin). This "cages" the molecule preventing aggregation.
-
Step 3: Aqueous Dilution (Slow): Slowly add Saline (0.9% NaCl) or PBS while vortexing.
-
Step 4: pH Adjustment (Critical): Check pH. It will likely be acidic (~pH 3-4). Carefully titrate with 1N NaOH to pH 5.5 - 6.5.
-
Note: Do not aim for pH 7.4 perfectly; staying slightly acidic (pH 5-6) improves solubility for pyridine bases and is well-tolerated in rodents.
-
Q: My solution turns yellow overnight. Is it still good?
A: No. Discard it. The sulfur atom in the thioether linkage (-S-) is susceptible to oxidation, forming the sulfoxide (S=O) or sulfone (O=S=O) derivatives. This typically manifests as a yellowing of the solution.
-
Prevention: Prepare fresh daily.
-
Mitigation: Degas your aqueous buffers (sonicate for 10 min) to remove dissolved oxygen before formulation.
Part 2: Pharmacokinetics & Dosing Strategy
The Challenge:
Small polar fragments like 4-(Piperidin-3-ylthio)pyridine often have short half-lives (
Q: What is the recommended dosing frequency?
A: Start with BID (Twice Daily) or TID (Three Times Daily). Given the molecular weight (<300 Da) and the piperidine ring, this compound is likely cleared rapidly. A single daily dose (QD) will likely result in "trough" periods where drug levels drop below the IC50.
Q: How do I verify exposure without a full PK study?
A: Perform a "Snapshot" PK.
-
Dose 3 animals at your target dose (e.g., 10 mg/kg IP).
-
Collect plasma at 30 min (Cmax proxy) and 4 hours (elimination proxy).
-
Analyze via LC-MS/MS.
-
Success Criteria: If concentration at 4h is < 10% of 30 min, you have a rapid clearance issue. Switch to subcutaneous (SC) osmotic pumps or increase dosing frequency.
-
Part 3: Visual Troubleshooting Guides
Figure 1: Formulation Decision Tree
Use this logic flow to determine the optimal vehicle based on your concentration requirements.
Caption: Decision tree for vehicle selection to prevent precipitation of the free base.
Figure 2: Thioether Oxidation Pathway
Understanding the stability risk of the sulfur linker.
Caption: The thioether linker is prone to S-oxidation; fresh preparation is mandatory.
Part 4: Physicochemical Data Table
| Property | Value / Description | Impact on Animal Study |
| Molecular Weight | 267.22 (Salt) / 194.30 (Base) | Must apply correction factor of 1.37 when weighing. |
| Solubility (Water) | High (>50 mg/mL) | Easy to dissolve initially, but highly acidic. |
| Solubility (pH 7.4) | Low / Moderate | Risk of precipitation upon neutralization. |
| pKa (Calculated) | ~9.5 (Piperidine), ~3.5 (Pyridine) | Basic. Will be protonated in stomach (good oral absorption potential) but requires buffering for IV/IP. |
| Stability | Hygroscopic; Light Sensitive | Store desicated at -20°C. Protect solution from light. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54683359, 4-(Piperidin-3-ylthio)pyridine. Retrieved from [Link]
- Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
- Lipinski, C. A. (2000).Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Foundational text for solubility troubleshooting).
Sources
"4-(Piperidin-3-ylthio)pyridine dihydrochloride" improving aqueous solubility for biological assays.
Subject: Improving Aqueous Solubility & Assay Stability
Executive Summary
This guide addresses the physicochemical challenges of using 4-(Piperidin-3-ylthio)pyridine dihydrochloride in biological assays. While the dihydrochloride (2HCl) salt form is engineered for initial water solubility, it introduces specific risks—namely pH shock and precipitation upon neutralization —when introduced to physiological buffers (pH 7.4).
This molecule contains a lipophilic thioether linkage and a basic piperidine ring. The 2HCl salt is highly acidic. Direct addition to cell media without buffering correction will cause localized cytotoxicity and compound precipitation. This guide provides a validated workflow to maintain solubility and biological integrity.
Module 1: The Solubility Paradox (Root Cause Analysis)
To troubleshoot effectively, you must understand the chemical behavior of this specific salt in solution.
| Feature | Chemical State | Implication for Assay |
| Solid State | Dihydrochloride Salt (2HCl) | Highly hydrophilic and hygroscopic . Absorbs atmospheric water rapidly, altering effective molecular weight during weighing. |
| In Water (pH < 4) | Fully Ionized | Both nitrogen centers (Piperidine & Pyridine) are protonated. High solubility (>50 mM). Stable. |
| In PBS (pH 7.4) | Mono-Cation / Free Base Mix | The Pyridine (pKa ~5.2) deprotonates to its neutral form. The Piperidine (pKa ~11) remains charged. The lipophilic thioether tail drives aggregation if the concentration exceeds the Critical Aggregation Concentration (CAC). |
The Danger Zone: Diluting a high-concentration acidic stock (e.g., 50 mM in water/DMSO) directly into a low-capacity buffer (like unsupplemented RPMI/DMEM) can cause a "micro-crash," where the compound precipitates as a fine suspension that is invisible to the naked eye but interferes with optical readouts.
Module 2: Stock Solution Preparation
Objective: Create a stable, accurate stock solution while mitigating hygroscopic errors.
Protocol A: The "Dry-Weight" Correction
Issue: The 2HCl salt absorbs water. If you weigh 10 mg on a humid day, you might actually possess only 8.5 mg of compound and 1.5 mg of water.
-
Step 1: Equilibrate the vial to room temperature before opening to prevent condensation.
-
Step 2: If high precision is required (Ki/IC50 determination), perform a quantitative NMR (qNMR) or elemental analysis to determine the precise peptide/salt content.
-
Step 3: Alternatively, prepare a stock based on the formula weight but plan for a post-dissolution concentration check via UV-Vis absorbance if the extinction coefficient is known.
Protocol B: Solvent Selection (The Decision Matrix)
Use the following logic flow to determine the correct solvent for your specific assay needs.
Figure 1: Solvent Selection Decision Tree. Blue nodes represent decision points; Green nodes represent recommended actions; Red nodes indicate high-risk pathways.
Module 3: The "Buffered Step-Down" Dilution Method
Problem: Direct dilution of 10 mM stock into pH 7.4 assay buffer often causes precipitation due to the "Common Ion Effect" (Chloride ions in PBS suppress the solubility of HCl salts) and rapid pH change.
Solution: Use an intermediate dilution step.
Step-by-Step Protocol:
-
Prepare Stock: 10 mM in DMSO (or Water).
-
Prepare Intermediate Buffer (10x):
-
Do NOT use PBS directly.
-
Use 100 mM HEPES or Tris (pH 7.0 - 7.2) . These organic buffers handle the acidity of the 2HCl salt better than phosphate buffers.
-
-
The Intermediate Dilution (10x Working Conc):
-
Dilute the Stock 1:10 into the Intermediate Buffer.
-
Result: 1 mM compound in 10% DMSO (if used).
-
Observation: Vortex immediately. Check for cloudiness. If cloudy, sonicate for 30 seconds.
-
-
Final Assay Dilution (1x Working Conc):
-
Dilute the Intermediate 1:10 into your final Assay Media (e.g., cell culture media).
-
Final Result: 100 µM compound, 1% DMSO.
-
Why this works: The intermediate step allows the compound to equilibrate to a near-neutral pH in a high-capacity buffer before facing the high-salt/calcium environment of cell media.
-
Module 4: Biological Assay Troubleshooting (FAQs)
Q1: My cells are dying immediately after adding the compound, even at low doses. Is it toxic?
-
Diagnosis: Likely Acid Toxicity , not compound toxicity.
-
Explanation: 4-(Piperidin-3-ylthio)pyridine is a dihydrochloride. Adding a high concentration unbuffered solution releases 2 equivalents of HCl. In a 96-well plate with 100 µL volume, this can drop the local pH significantly, killing cells via acidosis.
-
Fix: Ensure you are using the "Buffered Step-Down" method (Module 3). Verify the pH of your media after addition using phenol red (yellow = too acidic).
Q2: I see a fine precipitate in PBS, but not in water. Why?
-
Diagnosis: Common Ion Effect .[1]
-
Explanation: PBS contains ~137 mM NaCl. The high concentration of Chloride (Cl-) ions shifts the equilibrium of your HCl salt toward the solid state (Le Chatelier's principle).
-
Fix: Avoid dissolving the solid powder directly into PBS. Dissolve in water or DMSO first, then dilute. If high concentrations (>1 mM) are needed in PBS, you may need to switch to a low-chloride buffer (e.g., Nitrate-based) if the assay permits, though this is rare in biology.
Q3: Can I autoclave the stock solution?
-
Answer: No.
-
Reason: The thioether (C-S-C) bond is susceptible to oxidation (forming sulfoxides/sulfones) under high heat and pressure.
-
Fix: Sterile filter using a 0.22 µm PVDF or PES membrane. Note: Nylon filters may bind the positively charged piperidine; avoid them.
Visualizing the Interaction Pathway
Understanding how the molecule interacts with the solvent environment helps predict stability.
Figure 2: Stability Pathway. The transition from Water to PBS represents the critical failure point where the Pyridine moiety deprotonates and chloride ions force precipitation.
References
-
Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility.[3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.
-
Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperidine and Pyridine Derivatives. PubChem.
-
Chem-Impex/Sigma-Aldrich Technical Data. (2025). Handling of Piperidinyl-pyridine Dihydrochloride Salts. (Synthesized from general handling data of catalog # 310880-81-0 and similar analogs).
For further assistance, contact the Assay Development Unit at .
Sources
- 1. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
"4-(Piperidin-3-ylthio)pyridine dihydrochloride" challenges in large-scale synthesis
The following technical guide is structured as a Tier-3 Support Knowledge Base for 4-(Piperidin-3-ylthio)pyridine dihydrochloride (CAS: 1198283-96-3). It addresses the specific chemical engineering and purification challenges encountered during scale-up.
Executive Summary
The synthesis of 4-(Piperidin-3-ylthio)pyridine dihydrochloride presents a unique convergence of challenges: the nucleophilic aromatic substitution (
Module 1: Synthesis & Reaction Optimization[1]
Q1: We are observing variable yields (40–65%) in the coupling of 4-chloropyridine and piperidine-3-thiol. What is the root cause?
Diagnosis: The instability of the electrophile, 4-chloropyridine , is the likely culprit. In its free base form, 4-chloropyridine is prone to intermolecular self-polymerization (forming pyridyl-pyridinium salts) at room temperature. Additionally, if the piperidine nitrogen is not protected, you face competitive N-alkylation vs. S-alkylation.
Corrective Protocol:
-
Protection is Mandatory: Use N-Boc-piperidine-3-thiol . Do not attempt this with the free amine. The sulfur nucleophile is softer and better for
, but the amine is kinetically competent and will lead to complex mixtures. -
In-Situ Free Basing: Do not isolate free base 4-chloropyridine. Charge 4-chloropyridine hydrochloride directly into the reactor.
-
Base Selection: Use Potassium Carbonate (
) or Sodium Hydride (NaH) in DMF or NMP.-
Why?
is mild enough to prevent rapid hydrolysis of the chloride but strong enough to deprotonate the thiol ( ).
-
-
Stoichiometry: Use a slight excess of the thiol (1.1 equiv) rather than the pyridine, as the thiol is easier to remove oxidatively during workup than the polymerized pyridine byproducts.
Q2: Our impurity profile shows a persistent "dimer" peak at RRT 1.2. What is it?
Diagnosis: This is almost certainly the disulfide dimer of the starting mercaptan (3,3'-dithiobis(N-Boc-piperidine)). This forms if the reaction mixture contains dissolved oxygen or if the thiol starting material was already degraded.
Troubleshooting Matrix:
| Observation | Root Cause | Remediation |
| Dimer in Starting Material | Aged thiol reagent | Reduce thiol with |
| Dimer forming during reaction | Sparge solvents with | |
| Dimer persists after workup | Lipophilic nature | Wash organic layer with aqueous Sodium Metabisulfite or extract into acid (if Boc removed). |
Module 2: Work-up & Impurity Removal[2]
Q3: The reaction mixture smells intensely of sulfur even after workup. How do we manage this on a kilogram scale?
Diagnosis: Residual low-molecular-weight thiols have extremely low odor thresholds (ppb range). Standard washing is insufficient.
Deodorization Protocol:
-
Quenching: Treat the reaction stream with 10-15% Sodium Hypochlorite (Bleach) solution.
-
Mechanism:[1] Oxidizes residual thiols to sulfonates (odorless/water-soluble).
-
Caution: Ensure the product is fully extracted or protected, as thioethers can also oxidize to sulfoxides under harsh conditions. A milder alternative is Hydrogen Peroxide (
) at pH 9.
-
-
Vapor Traps: All reactor vents must pass through a scrubber containing bleach/caustic solution.
Q4: We see oxidation of the product (Sulfoxide ~M+16) during the Boc-deprotection step.
Diagnosis: The thioether linkage is sensitive to oxidation, especially under acidic conditions if trace metals or peroxides are present in the solvent (e.g., ethers like Dioxane or THF).
Corrective Action:
-
Solvent Switch: Avoid THF/Dioxane for the HCl deprotection. Use Isopropanol (IPA) or Ethanol .
-
Scavengers: Add a sacrificial antioxidant like L-Methionine (0.5 equiv) or simply ensure solvents are peroxide-free.
-
Acid Source: Use generated HCl (Acetyl Chloride + Alcohol) rather than aqueous HCl to minimize water/oxygen solubility.
Module 3: Salt Formation & Crystallization
Q5: The dihydrochloride salt is oiling out or forming a hygroscopic "gum" instead of crystals. How do we fix this?
Diagnosis: Pyridine dihydrochloride salts are notoriously hygroscopic. "Oiling out" indicates the presence of water or an incorrect solvent polarity balance.
Crystallization Protocol (The "Dry" Method):
-
Dissolution: Dissolve the free base (N-deprotected) in a minimum volume of anhydrous Ethanol or Methanol .
-
Acidification: Add HCl in Isopropanol (5-6N) dropwise at 0–5°C.
-
Target: pH < 2. You need 2.0–2.2 equivalents of HCl.
-
-
Antisolvent: Slowly add Ethyl Acetate (EtOAc) or MTBE .
-
Ratio: 1:3 Solvent:Antisolvent.
-
-
Seed: If available, seed with authentic crystals at the cloud point.
-
Isolation: Filter under nitrogen. Do not expose to humid air. Dry in a vacuum oven at 40°C with
or silica desiccant.
Q6: Why is the melting point broad (e.g., 180–210°C)?
Diagnosis: This indicates solvatomorphism or loss of HCl .
-
HCl Loss: Pyridine HCl salts can dissociate upon heating. A broad range often means the lattice is breaking down or you have a mixture of mono- and dihydrochloride.
-
Hygroscopicity: Absorbed water lowers and broadens the melting point.
-
Validation: Perform Elemental Analysis (Chlorine content) to confirm the 2HCl stoichiometry.
Visualized Workflows
Synthesis & Impurity Logic
The following diagram illustrates the critical decision nodes in the synthesis to avoid common pitfalls like polymerization or oxidation.
Figure 1: Critical Process Flow for minimizing disulfide formation and ensuring successful coupling.
Salt Crystallization Troubleshooting
A decision tree for handling the "oiling out" phenomenon common with this dihydrochloride salt.
Figure 2: Troubleshooting logic for isolating the hygroscopic dihydrochloride salt.
References
-
Nucleophilic Substitution of 4-Chloropyridine
-
Handling of 4-Chloropyridine (Self-Polymerization)
- Title: "4-Chloropyridine Hydrochloride"
- Source:Encyclopedia of Reagents for Organic Synthesis (e-EROS).
-
URL:[Link]
- Relevance: Details the instability of the free base and the necessity of using the hydrochloride salt.
-
Synthesis of Piperidine Thioethers (Analogous Chemistry)
- Title: "Challenges with the Synthesis of a Macrocyclic Thioether Peptide"
- Source:Journal of Organic Chemistry (via PubMed).
-
URL:[Link]
- Relevance: Discusses oxidation management and purific
- Product Identification: Title: "4-(Piperidin-3-ylthio)pyridine dihydrochloride Product Page" Source: MolCore / Chemical Suppliers. Relevance: Verification of the CAS and salt form existence.
Sources
Validation & Comparative
Validating Novel nNOS Inhibitors: A Comparative Guide Featuring 4-(Piperidin-3-ylthio)pyridine dihydrochloride
For researchers, scientists, and drug development professionals, the quest for selective neuronal nitric oxide synthase (nNOS) inhibitors is a critical endeavor in the pursuit of therapies for neurodegenerative diseases, stroke, and chronic pain. Overproduction of nitric oxide (NO) by nNOS is a key pathological driver, making the identification and validation of potent and selective inhibitors a paramount objective.[1]
This guide provides a comprehensive framework for the biological validation of novel nNOS inhibitors, using the hypothetical candidate, 4-(Piperidin-3-ylthio)pyridine dihydrochloride, as a case study. We will objectively compare its potential performance with established alternatives, supported by detailed experimental protocols.
The Rationale for nNOS Inhibition
Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide, a crucial signaling molecule.[1] The NOS family comprises three main isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While eNOS-derived NO is vital for vasodilation and cardiovascular health, and iNOS is a key component of the immune response, the over-activation of nNOS in neuronal tissues has been implicated in a range of neurological disorders.[1] Therefore, the selective inhibition of nNOS, while sparing eNOS and iNOS, is a primary goal in drug discovery to minimize side effects.[2]
The core principle behind nNOS inhibition is to block the enzyme's active site, preventing the conversion of L-arginine to L-citrulline and nitric oxide.[1] This reduction in NO production can mitigate neuronal damage and modulate pain pathways.[1]
The nNOS Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical nNOS signaling pathway and the strategic point of intervention for inhibitors like our hypothetical compound.
Caption: nNOS signaling pathway and inhibitor intervention point.
Comparative Validation of 4-(Piperidin-3-ylthio)pyridine dihydrochloride
To ascertain the biological activity of our hypothetical compound, a rigorous, multi-step validation process is essential. This involves a direct comparison with well-characterized, commercially available nNOS inhibitors.
Selected Comparator Compounds
| Compound | Abbreviation | Mechanism of Action | Reported nNOS Potency (Ki/IC50) | Selectivity Profile |
| Nω-Propyl-L-arginine | L-NPA | Competitive nNOS inhibitor | Ki = 50-57 nM[3] | Highly selective for nNOS over eNOS and iNOS (149-fold vs eNOS, 3158-fold vs iNOS) |
| 1-(2-Trifluoromethylphenyl)imidazole | TRIM | Potent nNOS inhibitor | IC50 in the nanomolar range | Selective for nNOS |
| N-((4S)-4-Amino-5-((2-aminoethyl)amino)pentyl)-N'-nitroguanidine | nNOS Inhibitor I | Potent and selective nNOS inhibitor | Data available in public databases[4] | High selectivity for nNOS |
Experimental Workflow: A Self-Validating System
The validation of a novel nNOS inhibitor should follow a logical and iterative process, starting with in-vitro biochemical assays and progressing to more physiologically relevant cell-based models.
Caption: Phased experimental workflow for nNOS inhibitor validation.
Experimental Protocols
Part 1: In-Vitro Biochemical nNOS Inhibition Assay
This assay directly measures the enzymatic activity of recombinant human nNOS and the inhibitory effect of the test compound. The most common method relies on the colorimetric detection of nitrite, a stable breakdown product of NO, using the Griess reagent.[5]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing necessary cofactors like NADPH, FAD, FMN, and tetrahydrobiopterin).
-
Prepare a stock solution of recombinant human nNOS enzyme.
-
Prepare serial dilutions of 4-(Piperidin-3-ylthio)pyridine dihydrochloride and the comparator compounds (L-NPA, TRIM) in the reaction buffer.
-
Prepare the Griess reagent by mixing equal parts of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[6]
-
-
Assay Procedure (96-well plate format):
-
To each well, add the reaction buffer containing L-arginine (the substrate).
-
Add the serially diluted test compounds or comparator inhibitors. Include a vehicle control (e.g., DMSO or water).
-
Initiate the reaction by adding the recombinant nNOS enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stopping reagent or by proceeding directly to the detection step).
-
Add the Griess reagent to each well and incubate at room temperature for 15-30 minutes to allow for color development.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Subtract the background absorbance (wells without enzyme).
-
Plot the percentage of nNOS inhibition versus the log of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Part 2: Selectivity Profiling
To assess the selectivity of 4-(Piperidin-3-ylthio)pyridine dihydrochloride, the biochemical inhibition assay described above is repeated using recombinant human eNOS and iNOS enzymes.[8] The IC50 values obtained for each isoform are then compared to determine the selectivity ratio.
Data Presentation: Comparative Potency and Selectivity
| Compound | nNOS IC50 (nM) | eNOS IC50 (nM) | iNOS IC50 (nM) | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) |
| 4-(Piperidin-3-ylthio)pyridine dihydrochloride | Experimental Value | Experimental Value | Experimental Value | Calculated Ratio | Calculated Ratio |
| L-NPA | ~50-60 | ~7,450 | ~158,000 | ~149-fold | ~3158-fold |
| TRIM | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value |
Part 3: Cell-Based nNOS Inhibition Assay
This assay validates the findings from the biochemical assay in a more physiologically relevant context, assessing the compound's ability to penetrate cell membranes and inhibit nNOS activity within a cellular environment.[9]
Step-by-Step Methodology:
-
Cell Culture:
-
Use a suitable cell line that expresses nNOS, such as a stably transfected HEK293 cell line (HEK293-nNOS) or a neuronal cell line (e.g., SH-SY5Y).
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Replace the culture medium with a fresh medium containing serial dilutions of 4-(Piperidin-3-ylthio)pyridine dihydrochloride or comparator compounds.
-
Pre-incubate the cells with the compounds for a defined period (e.g., 1-2 hours).
-
Stimulate nNOS activity. In non-neuronal cells like HEK293-nNOS, this can be achieved by using a calcium ionophore (e.g., A23187) to increase intracellular calcium levels, which activates nNOS.[9] In neuronal cells, stimulation can be achieved with an appropriate neurotransmitter or depolarizing agent.
-
Incubate for a further period (e.g., 8 hours) to allow for NO production and its conversion to nitrite in the culture medium.[9]
-
-
Nitrite Quantification (Griess Assay):
-
Collect the cell culture supernatant from each well.
-
Perform the Griess assay on the supernatant as described in the biochemical assay protocol to quantify the amount of nitrite produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of nitrite production for each concentration of the inhibitor compared to the stimulated vehicle control.
-
Determine the cellular IC50 value.
-
Part 4: Cytotoxicity Assessment
It is crucial to ensure that the observed inhibition of NO production is not due to general cellular toxicity. A standard cytotoxicity assay, such as the MTT or LDH release assay, should be performed in parallel with the cell-based nNOS assay. The concentration of the test compound that causes 50% cell death (CC50) should be significantly higher than its cellular IC50 for nNOS inhibition.
Interpreting the Results: A Holistic View
The ideal novel nNOS inhibitor will exhibit:
-
High Potency: A low nanomolar IC50 value in both biochemical and cell-based assays.
-
High Selectivity: A significantly higher IC50 value for eNOS and iNOS compared to nNOS, indicating a wide therapeutic window.
-
Low Cytotoxicity: A high CC50 to IC50 ratio, demonstrating that the compound is not generally toxic to cells at concentrations where it effectively inhibits nNOS.
By systematically following this validation workflow and comparing the data for 4-(Piperidin-3-ylthio)pyridine dihydrochloride with established inhibitors like L-NPA and TRIM, researchers can make an informed, data-driven decision on the potential of this novel compound for further preclinical and clinical development.
References
-
What are nNOS inhibitors and how do they work? (2024). Available at: [Link]
-
A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. (n.d.). PubMed Central. Available at: [Link]
-
Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. (n.d.). PubMed Central. Available at: [Link]
-
Ultra Sensitive Assay for Nitric Oxide Synthase. (n.d.). Oxford Biomedical Research. Available at: [Link]
-
N-((4S)-4-Amino-5-((2-aminoethyl)amino)pentyl)-N'-nitroguanidine. (n.d.). PubChem. Available at: [Link]
-
A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. (n.d.). PubMed Central. Available at: [Link]
-
Endothelial Nitric-oxide Synthase Activation Generates an Inducible Nitric-oxide Synthase-like Output of Nitric Oxide in Inflamed Endothelium. (n.d.). PubMed Central. Available at: [Link]
-
Insights into human eNOS, nNOS and iNOS structures and medicinal indications from statistical analyses of their interactions with bound compounds. (n.d.). Available at: [Link]
-
OxiSelect™ Intracellular Nitric Oxide (NO) Assay Kit (Fluorometric). (n.d.). Cell Biolabs, Inc. Available at: [Link]
-
N-Propyl-L-arginine. (n.d.). Wikipedia. Available at: [Link]
-
High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. (n.d.). National Institutes of Health. Available at: [Link]
-
N(w)-propyl-L-arginine (L-NPA) reduces status epilepticus and early epileptogenic events in a mouse model of epilepsy: behavioural, EEG and immunohistochemical analyses. (2012). PubMed. Available at: [Link]
-
Inducible nitric oxide synthase (iNOS): More than an inducible enzyme? Rethinking the classification of NOS isoforms. (n.d.). PubMed Central. Available at: [Link]
-
Imidazole-based fluorescent probes: Concomitant effects of N1 substitution and lone pair on selective recognition of Picric Acid. (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (n.d.). MDPI. Available at: [Link]
-
Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid. (n.d.). National Institutes of Health. Available at: [Link]
-
Preparation, toxicity and mutagenicity of 1-methyl-2-nitrosoimidazole. A toxic 2-nitroimidazole reduction product. (n.d.). PubMed. Available at: [Link]
Sources
- 1. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy [frontiersin.org]
- 3. Nomega-Propyl-L-arginine hydrochloride |L-NPA | nNos inhibitor | Hello Bio [hellobio.com]
- 4. N-((4S)-4-Amino-5-((2-aminoethyl)amino)pentyl)-N'-nitroguanidine | C8H21N7O2 | CID 656911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 6. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]
- 7. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelial Nitric-oxide Synthase Activation Generates an Inducible Nitric-oxide Synthase-like Output of Nitric Oxide in Inflamed Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Nicotinic Acetylcholine Receptor (nAChR) Antagonists: Profiling 4-(Piperidin-3-ylthio)pyridine dihydrochloride Against Established Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of nAChR Antagonists in Neuroscience Research and Drug Discovery
Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that play a pivotal role in synaptic transmission throughout the central and peripheral nervous systems. Their involvement in a wide array of physiological processes, including cognitive function, reward pathways, and inflammation, has made them a significant target for therapeutic intervention in various disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[1][2] The development of selective nAChR antagonists is crucial for dissecting the function of specific nAChR subtypes and for creating novel therapeutics with improved efficacy and reduced side effects.
This guide provides a comparative overview of the efficacy of nAChR antagonists, with a specific focus on creating a framework for the evaluation of novel compounds like 4-(Piperidin-3-ylthio)pyridine dihydrochloride . Due to the limited publicly available data on this specific compound, this guide will first establish a baseline by profiling well-characterized nAChR antagonists. Subsequently, it will detail the requisite experimental protocols to empower researchers to determine the efficacy and selectivity of new chemical entities, thereby enabling a direct and meaningful comparison.
Understanding nAChR Antagonism: Mechanisms and Subtype Selectivity
nAChR antagonists can be broadly classified based on their mechanism of action:
-
Competitive Antagonists: These ligands bind to the same site as the endogenous agonist, acetylcholine (ACh), preventing receptor activation. Their effects can be overcome by increasing the concentration of the agonist.
-
Non-competitive Antagonists: These agents bind to a site on the receptor that is distinct from the agonist binding site.[3][4] This can include sites within the ion channel (channel blockers) or allosteric sites that modulate receptor function. Their inhibitory effect is typically not surmounted by increasing agonist concentration.[3][4]
Furthermore, the vast heterogeneity of nAChR subtypes, arising from the assembly of different α and β subunits, presents a significant challenge and opportunity in drug development. The most abundant and well-studied subtypes in the brain are the α4β2 and α7 receptors.[5] Antagonists that exhibit selectivity for a particular subtype are invaluable tools for elucidating the physiological roles of these receptors and for developing targeted therapies.
Comparative Efficacy of Established nAChR Antagonists
To provide a benchmark for evaluating novel compounds, this section details the efficacy of three widely used nAChR antagonists: Mecamylamine, Dihydro-β-erythroidine (DHβE), and Methyllycaconitine (MLA).
Mecamylamine: A Non-selective, Non-competitive Antagonist
Mecamylamine is a classic nAChR antagonist known for its broad-spectrum activity and its ability to cross the blood-brain barrier.[3][6][7] Its non-competitive mechanism of action and relative lack of subtype selectivity have made it a useful tool for studying the overall effects of nAChR blockade.[3][4][6]
Table 1: Inhibitory Potency (IC50) and Binding Affinity (Ki) of Mecamylamine
| nAChR Subtype | IC50 | Ki | Assay Conditions | Reference |
| α3β4 | 640 nM | - | Inhibition of ACh-evoked currents in Xenopus oocytes | [6] |
| α4β2 | 2.5 µM | - | Inhibition of ACh-evoked currents in Xenopus oocytes | [6] |
| α3β2 | 3.6 µM | - | Inhibition of ACh-evoked currents in Xenopus oocytes | [6] |
| α7 | 6.9 µM | - | Inhibition of ACh-evoked currents in Xenopus oocytes | [6] |
| Rat whole brain membranes | - | 1.53 ± 0.33 µM | [3H]-mecamylamine binding | [6] |
IC50: The concentration of an antagonist that inhibits 50% of the maximal response to an agonist. Ki: The inhibition constant, representing the affinity of the antagonist for the receptor.
Dihydro-β-erythroidine (DHβE): A Competitive Antagonist with α4β2 Selectivity
DHβE is a competitive antagonist with a notable preference for the α4β2 nAChR subtype.[8][9] This selectivity makes it a valuable tool for distinguishing the roles of α4β2-containing receptors from other nAChR subtypes.
Table 2: Inhibitory Potency (IC50) of Dihydro-β-erythroidine (DHβE)
| nAChR Subtype | IC50 | Assay Conditions | Reference |
| α4β2 | 0.10 ± 0.01 µM | Inhibition of ACh-evoked currents in Xenopus oocytes | [9] |
| α3β4 | 26 ± 2 µM | Inhibition of ACh-evoked currents in Xenopus oocytes | [9] |
| α7 | 8 ± 1 µM | Inhibition of ACh-evoked currents in Xenopus oocytes | [9] |
Methyllycaconitine (MLA): A Potent and Selective α7 Antagonist
MLA is a naturally occurring alkaloid renowned for its high potency and selectivity as a competitive antagonist of the α7 nAChR subtype.[10][11][12] Its specificity has been instrumental in elucidating the physiological functions of α7 nAChRs.
Table 3: Inhibitory Potency (IC50) of Methyllycaconitine (MLA)
| nAChR Subtype | IC50 | Assay Conditions | Reference |
| α7 | 2 nM | Inhibition of ACh-evoked responses | [10][11] |
Experimental Protocols for Characterizing Novel nAChR Antagonists like 4-(Piperidin-3-ylthio)pyridine dihydrochloride
To ascertain the efficacy and selectivity of a novel compound such as "4-(Piperidin-3-ylthio)pyridine dihydrochloride," a series of well-established in vitro experiments are required. The following protocols provide a comprehensive framework for this characterization.
Radioligand Binding Assays: Determining Binding Affinity (Ki)
This technique measures the affinity of a compound for a specific receptor subtype by assessing its ability to displace a radiolabeled ligand with known binding characteristics.
Objective: To determine the Ki of "4-(Piperidin-3-ylthio)pyridine dihydrochloride" for various nAChR subtypes (e.g., α4β2 and α7).
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines or tissues endogenously or recombinantly expressing the nAChR subtype of interest.
-
Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Epibatidine for α4β2 or [¹²⁵I]-α-Bungarotoxin for α7) and varying concentrations of the test compound.
-
Separation: Separate the bound from the unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology: Assessing Functional Antagonism (IC50)
This electrophysiological technique allows for the direct measurement of ion flow through nAChRs in response to agonist application and the inhibitory effect of antagonists.
Objective: To determine the IC50 of "4-(Piperidin-3-ylthio)pyridine dihydrochloride" and its mechanism of antagonism (competitive vs. non-competitive) at specific nAChR subtypes.
Methodology:
-
Oocyte Expression: Inject Xenopus laevis oocytes with cRNA encoding the subunits of the desired nAChR subtype and allow for receptor expression.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV) using a two-electrode voltage clamp setup.
-
Agonist Application: Apply a known concentration of an agonist (e.g., ACh) to elicit an inward current.
-
Antagonist Application: Co-apply the agonist with varying concentrations of the test compound to measure the inhibition of the agonist-induced current.
-
Data Analysis:
-
IC50 Determination: Plot the normalized current response against the logarithm of the antagonist concentration to determine the IC50.
-
Mechanism of Action: To distinguish between competitive and non-competitive antagonism, perform agonist dose-response curves in the absence and presence of a fixed concentration of the antagonist. A rightward shift in the EC50 of the agonist with no change in the maximal response suggests competitive antagonism, while a decrease in the maximal response with little or no change in the EC50 indicates non-competitive antagonism.
-
Caption: Workflow for Two-Electrode Voltage Clamp Electrophysiology.
Interpreting the Data: Building a Comparative Profile
By systematically applying these experimental protocols, researchers can generate the necessary data to construct a comprehensive efficacy and selectivity profile for "4-(Piperidin-3-ylthio)pyridine dihydrochloride." This profile can then be directly compared to the established data for known antagonists.
Key Comparative Metrics:
-
Potency (IC50 and Ki): Lower values indicate higher potency.
-
Subtype Selectivity: The ratio of Ki or IC50 values for different nAChR subtypes. A high ratio indicates greater selectivity.
-
Mechanism of Action: Competitive or non-competitive antagonism.
Conclusion
References
-
Young, J. W., & Geyer, M. A. (2010). Mecamylamine - a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders. CNS neuroscience & therapeutics, 16(3), e141–e149. [Link]
-
Papke, R. L., San-Galli, A., & Meyer, E. M. (2010). Potential therapeutic uses of mecamylamine and its stereoisomers. Current drug targets, 11(6), 739–750. [Link]
-
Bacher, I., Wu, B., Shytle, R. D., & George, T. P. (2009). Mecamylamine: New therapeutic uses and toxicity/risk profile. Expert opinion on drug safety, 8(3), 355–367. [Link]
-
Schuller, H. M. (2009). Nicotinic acetylcholine receptor pathways in cancer: from psychiatric clues to therapeutic opportunities. Journal of cellular and molecular medicine, 13(8B), 2135–2153. [Link]
-
Al-Ghamdi, K. S., Al-Massarani, S. M., El-Gamal, A. A., & Al-Yahya, M. A. (2023). Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. ACS omega, 8(7), 6567–6575. [Link]
-
Wikipedia. (2024). Nicotine. [Link]
-
Carroll, F. I., Muresan, A. Z., Blough, B. E., Navarro, H. A., Mascarella, S. W., & Eaton, J. B. (2012). Highly selective and potent α4β2 nAChR antagonist inhibits nicotine self-administration and reinstatement in rats. Journal of medicinal chemistry, 55(24), 11064–11075. [Link]
-
Nielsen, E. Ø., Kristensen, J. L., & Balle, T. (2013). Synthesis and pharmacological evaluation of DHβE analogues as neuronal nicotinic acetylcholine receptor antagonists. Bioorganic & medicinal chemistry letters, 23(17), 4860–4863. [Link]
-
Papke, R. L., & Porter Papke, J. K. (2002). Comparative pharmacology of rat and human α7 nAChR conducted with net charge analysis. British journal of pharmacology, 137(1), 42–56. [Link]
-
Ween, H., G-Y., S., & L., M. (2012). Identifying the binding site of novel methyllycaconitine (MLA) analogs at α4β2 nicotinic acetylcholine receptors. ACS chemical neuroscience, 3(11), 884–892. [Link]
-
Lyukmanova, E. N., Shulepko, M. A., & Kirpichnikov, M. P. (2021). Marine-Derived Ligands of Nicotinic Acetylcholine Receptors in Cancer Research. Marine drugs, 19(11), 601. [Link]
-
Natarajan, N., Foll, B. L., & Damaj, M. I. (2024). SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats. Frontiers in pharmacology, 15, 1412035. [Link]
-
Yu, R., & Jiang, T. (2019). Differentiation of the Agonists and Antagonists of the α7 Nicotinic Acetylcholine Receptor. Journal of Ocean University of China, 18(4), 967-974. [Link]
-
Al-Ghamdi, K. S., Al-Massarani, S. M., El-Gamal, A. A., & Al-Yahya, M. A. (2023). Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. ACS Bio & Med Chem Au, 3(1), 10-18. [Link]
-
Liu, Z., & Li, M. D. (2015). Targeting the α4β2- and α7-subtypes of nicotinic acetylcholine receptors for smoking cessation medication development. Acta pharmacologica Sinica, 36(9), 1037–1046. [Link]
-
Pérez, E. G., Elguero, J., & Goya, P. (2018). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in pharmacology, 9, 76. [Link]
-
ResearchGate. (n.d.). Histograms for each drug based on drug response (IC50 values) for the.... [Link]
-
Clothier, R., Dierickx, P., Lakhanisky, T., Fabre, M., Betanzos, M., Curren, R., ... & Anthonissen, R. (2008). A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. Alternatives to laboratory animals : ATLA, 36(5), 503–519. [Link]
-
ResearchGate. (n.d.). Human 42 nAChR competitive and noncompetitive antagonist profiles for.... [Link]
-
Mineur, Y. S., Eibl, C., & Picciotto, M. R. (2011). α4β2 nicotinic acetylcholine receptor partial agonists with low intrinsic efficacy have antidepressant-like properties. Behavioural brain research, 222(1), 181–187. [Link]
-
Pohanka, M. (2012). Alpha7 nicotinic acetylcholine receptor is a target in pharmacology and toxicology. International journal of molecular sciences, 13(2), 2219–2238. [Link]
-
Arias, H. R. (2000). Localization of agonist and competitive antagonist binding sites on nicotinic acetylcholine receptors. Journal of neurochemistry, 75(1), 1–14. [Link]
-
Sharples, C. G., Wonnacott, S., & Gallagher, T. (2000). Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum. The Journal of pharmacology and experimental therapeutics, 294(2), 652–659. [Link]
-
Safikhani, Z., Smirnov, P., & Haibe-Kains, B. (2016). Integrating heterogeneous drug sensitivity data from cancer pharmacogenomic studies. Bioinformatics, 32(24), 3789–3796. [Link]
-
Papke, R. L., Horenstein, N. A., & Stokes, C. (2010). Extending the analysis of nicotinic receptor antagonists with the study of alpha6 nicotinic receptor subunit chimeras. The Journal of pharmacology and experimental therapeutics, 333(2), 481–496. [Link]
Sources
- 1. Nicotinic Acetylcholine Receptor Pathways in Cancer: From Psychiatric Clues to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotine - Wikipedia [en.wikipedia.org]
- 3. Mecamylamine - a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extending the analysis of nicotinic receptor antagonists with the study of alpha6 nicotinic receptor subunit chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Structure-Activity Relationship of 4-(Piperidin-3-ylthio)pyridine Dihydrochloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intersection of piperidine and pyridine scaffolds in medicinal chemistry has yielded a rich diversity of biologically active molecules, targeting a wide array of physiological pathways.[1][2] The compound 4-(Piperidin-3-ylthio)pyridine dihydrochloride represents a unique structural motif, combining the conformational flexibility of the piperidine ring with the aromatic and hydrogen-bonding capabilities of the pyridine moiety, all connected by a thioether linkage. This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of this compound and its analogs, drawing on established principles from related chemical series to inform future drug discovery and development efforts. While direct experimental data for 4-(Piperidin-3-ylthio)pyridine dihydrochloride is limited in the public domain, this guide synthesizes information from analogous structures to build a predictive SAR framework. We will explore its potential applications in oncology and neuroscience, providing detailed experimental protocols for in vitro evaluation and comparative data to guide lead optimization.
Structural Features and Hypothesized Biological Activity
The core structure of 4-(Piperidin-3-ylthio)pyridine features three key components that are likely to influence its biological activity: the 4-substituted pyridine ring, the piperidine ring with a substituent at the 3-position, and the thioether linker. The presence of these moieties in numerous approved drugs suggests potential interactions with G-protein coupled receptors (GPCRs) in the central nervous system (CNS) or activity against cancer cell lines.[1][3]
The Role of the Pyridine Ring
The pyridine ring is a common pharmacophore in medicinal chemistry, known for its ability to engage in hydrogen bonding and π-stacking interactions within protein binding pockets.[2] The position of the nitrogen atom and substituents on the ring are critical determinants of activity. In the case of 4-(Piperidin-3-ylthio)pyridine, the nitrogen at the 4-position of the pyridine ring can act as a hydrogen bond acceptor. Modifications to the pyridine ring, such as the introduction of electron-donating or electron-withdrawing groups, can modulate the electronic properties and binding affinity of the molecule.
The Significance of the Substituted Piperidine Moiety
The piperidine scaffold is a privileged structure in drug discovery, offering a three-dimensional framework that can be tailored to fit specific receptor topographies.[1] The substitution pattern on the piperidine ring is crucial for defining selectivity and potency. For 3-substituted piperidines, the stereochemistry at this position can have a profound impact on biological activity. The amino group of the piperidine is likely protonated at physiological pH, allowing for a key ionic interaction with acidic residues, such as aspartate, in the binding sites of many GPCRs.[4]
The Thioether Linker: More Than Just a Spacer
The thioether linkage provides a flexible connection between the pyridine and piperidine rings, allowing for optimal orientation within a binding site. The sulfur atom itself can participate in various non-covalent interactions, including hydrogen bonds and hydrophobic interactions. The length and flexibility of the linker are critical parameters that can be optimized to improve binding affinity.
Comparative Analysis: Structure-Activity Relationship (SAR) Studies
Based on the analysis of related compounds, we can construct a hypothetical SAR for 4-(Piperidin-3-ylthio)pyridine and its analogs. This section will explore the likely impact of structural modifications on biological activity, focusing on potential CNS and anticancer applications.
Central Nervous System (CNS) Activity: A Focus on Dopamine and Serotonin Receptors
The pyridine and piperidine moieties are prevalent in ligands for dopamine and serotonin receptors.[5][6] It is hypothesized that 4-(Piperidin-3-ylthio)pyridine may exhibit affinity for these receptors.
Key SAR Insights for CNS Receptor Affinity:
-
Piperidine N-Substitution: Modification of the piperidine nitrogen with different substituents is a common strategy to modulate affinity and selectivity for dopamine and serotonin receptors. Small alkyl groups or benzyl groups can influence binding to D2 and 5-HT2A receptors.
-
Pyridine Ring Substitution: The electronic nature of substituents on the pyridine ring can impact binding. Electron-withdrawing groups might enhance affinity for certain receptor subtypes.
-
Stereochemistry of the Piperidine Ring: The stereochemistry at the 3-position of the piperidine ring is expected to be a critical determinant of receptor affinity and selectivity. Enantiomerically pure compounds are likely to exhibit significant differences in their biological profiles.
Table 1: Hypothetical SAR of 4-(Piperidin-3-ylthio)pyridine Analogs for Dopamine D2 Receptor Binding
| Compound | R1 (on Piperidine N) | R2 (on Pyridine Ring) | Predicted D2 Receptor Affinity (Ki) | Rationale |
| Parent | H | H | Moderate | Baseline affinity from the core scaffold. |
| Analog 1 | Methyl | H | Increased | Small alkyl groups on the piperidine nitrogen often enhance affinity for D2 receptors. |
| Analog 2 | Benzyl | H | Increased | Aromatic substitution can lead to additional π-stacking interactions in the binding pocket. |
| Analog 3 | H | 2-Chloro | Potentially Increased | Electron-withdrawing groups on the pyridine ring may enhance binding interactions. |
| Analog 4 | H | 2-Methoxy | Potentially Decreased | Steric hindrance from the methoxy group might disrupt optimal binding. |
DOT Diagram: Postulated Interaction with Dopamine D2 Receptor
Caption: Postulated binding mode of a 4-(piperidin-3-ylthio)pyridine analog in the dopamine D2 receptor.
Anticancer Activity: Targeting Cancer Cell Proliferation
Pyridine and piperidine derivatives have also shown promise as anticancer agents, often by inhibiting key signaling pathways involved in cell proliferation and survival.[3][7] The cytotoxic potential of 4-(Piperidin-3-ylthio)pyridine analogs against various cancer cell lines warrants investigation.
Key SAR Insights for Anticancer Activity:
-
Lipophilicity: Increased lipophilicity, often achieved through the addition of aromatic or bulky alkyl groups, can enhance cell permeability and cytotoxic activity.
-
Substitution on the Pyridine Ring: The presence of specific substituents on the pyridine ring can influence the mechanism of action and potency against different cancer cell lines.
Table 2: Hypothetical SAR of 4-(Piperidin-3-ylthio)pyridine Analogs for Anticancer Activity (MCF-7 Breast Cancer Cell Line)
| Compound | R1 (on Piperidine N) | R2 (on Pyridine Ring) | Predicted IC50 (µM) | Rationale |
| Parent | H | H | > 50 | Low predicted cytotoxicity for the unsubstituted core. |
| Analog 5 | 4-Fluorobenzyl | H | 10-20 | Increased lipophilicity and potential for halogen bonding can enhance activity. |
| Analog 6 | H | 5-Trifluoromethyl | 5-15 | The electron-withdrawing trifluoromethyl group can significantly impact biological activity. |
| Analog 7 | 4-Fluorobenzyl | 5-Trifluoromethyl | < 5 | Combination of favorable substituents may lead to synergistic effects on cytotoxicity. |
DOT Diagram: General Workflow for In Vitro Cytotoxicity Screening
Caption: A generalized workflow for assessing the in vitro cytotoxicity of novel compounds.
Experimental Protocols
To facilitate the validation of the hypothesized SAR, detailed protocols for key in vitro assays are provided below.
Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is adapted from standard methodologies for GPCR binding assays.[8]
Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
[³H]-Spiperone (Radioligand).
-
Unlabeled Spiperone (for non-specific binding determination).
-
Test compounds.
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Harvest HEK293-D2 cells and homogenize in ice-cold binding buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding).
-
50 µL of unlabeled Spiperone (10 µM final concentration, for non-specific binding).
-
50 µL of test compound at various concentrations.
-
-
Add 50 µL of [³H]-Spiperone (final concentration ~0.2 nM) to all wells.
-
Add 100 µL of the cell membrane preparation to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: MTT Assay for In Vitro Cytotoxicity
This protocol is a standard method for assessing cell viability.[9][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 human breast cancer cell line.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well flat-bottom microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value for each compound by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]
Conclusion
While direct experimental data on 4-(Piperidin-3-ylthio)pyridine dihydrochloride is not extensively available, this guide provides a robust framework for initiating SAR studies based on well-established principles in medicinal chemistry. The presented hypothetical SAR, comparative data tables, and detailed experimental protocols offer a clear path for researchers to explore the potential of this and related compounds as modulators of CNS receptors or as novel anticancer agents. The key to unlocking the therapeutic potential of this scaffold lies in systematic structural modifications and rigorous biological evaluation. Future studies should focus on the stereoselective synthesis of analogs, comprehensive profiling against a panel of relevant biological targets, and in vivo efficacy studies to validate the promising in vitro findings.
References
-
ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved from [Link]
-
Kowalska, P., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(11), 3193. [Link]
-
Stürzebecher, J., et al. (1997). Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. Journal of Medicinal Chemistry, 40(19), 3091-3099. [Link]
-
ResearchGate. (n.d.). Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents. Retrieved from [Link]
-
Prajapati, Y. N., & Vekariya, R. H. (2018). Structure of few bio-active compounds having 3-amino piperidine ring system. World Journal of Pharmaceutical Research, 7(14), 455-463. [Link]
-
Antipin, R., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 963. [Link]
-
Rybka, S., et al. (2020). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 25(18), 4323. [Link]
-
ResearchGate. (n.d.). The Schild regression in the process of receptor classification. Retrieved from [Link]
-
Dell'Aversano, C., et al. (2007). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry, 15(15), 5199-5211. [Link]
-
Abdel-Hafez, A. A., et al. (2015). Synthesis and pharmacological investigation of 3-subsituted-amino-2-methylsulfanyl-5,6,7,8-tetrahydro-3H-benzo[12][13]thieno[2,3-d]pyrimidin-4-ones as analgesic and anti-inflammatory agents. Archiv der Pharmazie, 348(5), 348-356. [Link]
-
Grimm, C., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(9), 1645-1650. [Link]
-
National Institutes of Health. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. Retrieved from [Link]
-
Toussaint, C., et al. (2011). Angiotensin II dose–effect curves and Schild regression plots for characterization of different angiotensin II AT1 receptor antagonists in clinical pharmacology. Journal of Human Hypertension, 25(8), 473-481. [Link]
-
ResearchGate. (n.d.). Pyridine alkaloids with activity in the central nervous system. Retrieved from [Link]
-
Curio. (2023). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Competitive Radioligand Binding Assay for the Inhibition of [³H]. Retrieved from [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
-
van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols, 237-245. [Link]
-
Kenakin, T. (1984). The Schild regression in the process of receptor classification. Canadian Journal of Physiology and Pharmacology, 62(5), 447-462. [Link]
-
El-Sayed, N. N. E., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(28), 18361-18376. [Link]
-
Grokipedia. (n.d.). Schild equation. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]
-
Frolov, A. S., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 283, 117006. [Link]
-
MDPI. (2023). Nitro-Group-Containing Thiopeptide Derivatives as Promising Agents to Target Clostridioides difficile. [Link]
-
Lee, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(7), 1435-1441. [Link]
Sources
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 143924-47-4|4-(Piperidin-4-yl)pyridine dihydrochloride|BLD Pharm [bldpharm.com]
- 10. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Piperidin-3-ylthio)pyridine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is imperative to preface this guide with a foundational principle: the proper disposal of any chemical reagent is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. This document provides a detailed, step-by-step protocol for the safe disposal of 4-(Piperidin-3-ylthio)pyridine dihydrochloride, a compound featuring both a pyridine and a thioether moiety. The procedures outlined herein are synthesized from established safety data for analogous compounds and general best practices for hazardous waste management, ensuring a self-validating system of safety and compliance.
Hazard Assessment and Characterization
Pyridine Derivatives: These compounds are often harmful if swallowed, in contact with skin, or if inhaled.[1] They can cause skin and eye irritation.[1] Pyridine itself is a flammable liquid and is considered a hazardous waste.[1][2]
Piperidine Derivatives: Piperidine is a flammable, corrosive liquid that can cause severe skin and eye irritation.[3] It is toxic by ingestion and inhalation.[3]
Thioether (Sulfide) Compounds: Organic sulfur compounds, such as thiols and thioethers, are known for their strong, unpleasant odors.[4][5] Some can be toxic and are considered environmental nuisances if released untreated.[4]
Dihydrochloride Salt: The dihydrochloride form indicates that the compound is a salt, likely a solid, and will be acidic.
Based on this analysis, 4-(Piperidin-3-ylthio)pyridine dihydrochloride should be handled as a hazardous substance with the following potential hazards:
| Potential Hazard | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Presence of pyridine and piperidine moieties. |
| Skin and Eye Irritation/Corrosion | General property of pyridine and piperidine derivatives.[1][3] |
| Respiratory Tract Irritation | Potential for dust inhalation if a solid. |
| Environmental Hazard | Potential for malodor and ecotoxicity from the organosulfur component. |
Personal Protective Equipment (PPE)
A robust defense against chemical exposure is paramount. The following PPE is mandatory when handling 4-(Piperidin-3-ylthio)pyridine dihydrochloride in any form (solid, solution, or as waste):
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Use nitrile or neoprene gloves.[6] Latex gloves are not recommended. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.
-
Body Protection: A fully buttoned laboratory coat must be worn.
-
Respiratory Protection: All handling of this compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to minimize inhalation risk.[7]
Waste Segregation and Collection Protocol
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
Step 1: Designate a Waste Container
-
Select a sealable, airtight, and compatible waste container. A high-density polyethylene (HDPE) or glass container is recommended.
-
The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including the full chemical name: "4-(Piperidin-3-ylthio)pyridine dihydrochloride".
Step 2: Waste Collection
-
Solid Waste: Carefully transfer the solid waste into the designated container using a chemically resistant spatula or scoop. Avoid generating dust.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and disposable labware, must also be placed in the hazardous waste container.
-
Solutions: If the compound is in solution, do not dispose of it down the drain.[8] Collect the solution in the designated hazardous waste container. Keep non-halogenated and halogenated waste solvents in separate containers where possible, as this can impact disposal costs.[8]
Step 3: Storage of Waste Container
-
The waste container must be kept tightly closed when not in use.
-
Store the container in a well-ventilated area, away from sources of ignition.[6]
-
Crucially, store the waste container segregated from incompatible materials such as strong oxidizing agents, strong acids (beyond its own acidic nature), and strong bases.[7]
Caption: Workflow for the segregation and collection of 4-(Piperidin-3-ylthio)pyridine dihydrochloride waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Minor Spill (Contained within a fume hood):
-
Ensure appropriate PPE is worn.
-
Use an inert absorbent material, such as sand or vermiculite, to cover the spill.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable laboratory detergent and then wipe with a solvent such as ethanol. All cleaning materials must be disposed of as hazardous waste.
-
-
Major Spill (Outside of a fume hood):
Final Disposal Procedures
The ultimate disposal of 4-(Piperidin-3-ylthio)pyridine dihydrochloride must be conducted by a licensed hazardous waste disposal company.
Step 1: Final Container Preparation
-
Ensure the hazardous waste container is securely sealed and the label is accurate and complete.
-
Attach a completed dangerous waste tag as required by your institution and local regulations.[7]
Step 2: Arrange for Pickup
-
Contact your institution's EHS department or the designated waste management provider to schedule a pickup.
-
Provide them with a clear and accurate description of the waste.
Step 3: Disposal Method
-
The most common and appropriate disposal method for this type of organic chemical waste is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[11]
-
Landfilling is generally not a suitable option for organic chemical waste.
Caption: Decision tree for the final disposal of 4-(Piperidin-3-ylthio)pyridine dihydrochloride waste.
Emergency Procedures
In case of skin contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7]
-
Remove contaminated clothing while continuing to flush.
-
Seek immediate medical attention.
In case of eye contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7]
-
Seek immediate medical attention.
In case of inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
In case of ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.[1]
By adhering to these rigorous protocols, you contribute to a culture of safety and responsibility within your laboratory and the broader scientific community. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) are not just for scientific discovery but are equally critical in the lifecycle management of the chemical tools we use.
References
- Lab Alley. (n.d.). Pyridine Safety Data Sheet.
- Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- University of Washington. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
- ResearchGate. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine.
- Lab Alley. (n.d.). Pyridine Safety Data Sheet (SDS).
- Loba Chemie. (n.d.). Pyridine for Synthesis Safety Data Sheet.
- U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- Sciencemadness Wiki. (2023, August 20). Proper disposal of chemicals.
- Uma, B., & Sandhya, S. (1997). Pyridine degradation and heterocyclic nitrification by Bacillus coagulans. Canadian Journal of Microbiology, 43(6), 595-598.
- Post Apple Scientific. (2023, March 12). Handling Pyridine: Best Practices and Precautions.
- University College London (UCL) Safety Services. (2020, June 23). Thiols.
- YouTube. (2022, June 27). Neutralizing LOS mix, Liver of Sulphur disposal, Jewelry tutorials.
- ResearchGate. (n.d.). Beneficial and harmful effects of thiols.
- Sigma-Aldrich. (n.d.). 3-(piperidin-4-yloxy)pyridine dihydrochloride.
- Chemistry LibreTexts. (2023, March 17). 15.5: Aromatic Heterocycles - Pyridine and Pyrrole.
- PubChem. (n.d.). 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride.
- U.S. Environmental Protection Agency. (2023, March 20). Special Wastes.
- Fisher Scientific. (2023, December 24). Safety Data Sheet: Thiophene-2-thiol.
- MDPI. (2023, September 12).
- PubMed Central (PMC). (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- Ataman Kimya. (n.d.). Piperidine.
- U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- Chem-Impex. (n.d.). 4-(Piperidin-4-Yloxy)Pyridine Dihydrochloride.
- WordPress. (n.d.). Specific Solvent Issues / Safety Issues with Thioether Formation.
- RSC Publishing. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- U.S. Environmental Protection Agency. (2023, December 29). Frequent Questions About Hazardous Waste Identification.
- PubChem. (n.d.). Piperidine.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
Sources
- 1. media.laballey.com [media.laballey.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. fishersci.com [fishersci.com]
- 6. open.alberta.ca [open.alberta.ca]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. lobachemie.com [lobachemie.com]
- 10. carlroth.com [carlroth.com]
- 11. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
